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AMERICIUMOXIDE

Cat. No.: B1174916
CAS No.: 12254-64-7
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Description

Significance of Americium Oxide in Advanced Scientific Research

The significance of americium oxide in advanced scientific research stems from several factors. Its radioactive nature, particularly the isotopes ²⁴¹Am and ²⁴³Am, makes it a crucial material for studying the effects of alpha decay and self-irradiation in solid matrices. researchgate.nete3s-conferences.org Americium-241 is a strong emitter of alpha particles and gamma rays, which are utilized in various research applications, including radiation detection and materials analysis. ontosight.aiontosight.ailanl.gov

Furthermore, AmO₂ serves as a source material for producing other americium compounds and alloys used in research. wikipedia.org Its role in the nuclear fuel cycle, as a component in spent nuclear fuel and a potential material for transmutation studies, highlights its importance in nuclear energy research and waste management. acs.orgscispace.comwikipedia.org The unique electronic and structural properties of AmO₂, influenced by the correlated 5f electrons of americium, also make it a subject of theoretical and computational studies aimed at understanding actinide chemistry and materials behavior. researchgate.netresearchgate.netaps.org

Historical Perspective of Americium Oxide Synthesis and Initial Characterization Efforts

Americium was first synthesized in 1944 by Glenn Seaborg, Leon Morgan, Ralph James, and Albert Ghiorso at the University of Chicago's Metallurgical Laboratory as part of the Manhattan Project. allen.inwikipedia.orgillinois.edunih.gov The discovery was kept confidential until 1945. wikipedia.orgillinois.edu Early synthesis efforts focused on isolating americium from its oxides. wikipedia.org

The dioxide, AmO₂, was reported as the first identified compound of americium in 1949 by Zachariasen. acs.org It could be prepared by heating americium hydroxide (B78521), carbonate, oxalate (B1200264), or nitrate (B79036) in air or oxygen at temperatures between 600 and 800 °C. acs.org Scientists at Oak Ridge National Laboratory developed a synthesis method to convert liquid americium-acid solutions into a precipitated form of americium for safer handling and storage, which involved precipitating americium(III) oxalate crystals and then calcining them to form americium dioxide. wikipedia.org

Initial characterization efforts focused on determining the basic chemical and physical properties of the newly synthesized compound, including its appearance, density, and crystal structure. AmO₂ was identified as a black compound adopting a fluorite structure. wikipedia.org The chemistry of oxidized americium, including the existence of Am⁴⁺, AmO₂⁺, and AmO₂²⁺ ions, was characterized by the end of the 1960s. acs.org

Evolution of Research Paradigms in Americium Oxide Chemistry and Materials Science

Research paradigms in americium oxide chemistry and materials science have evolved significantly since its initial discovery and characterization. Initially, the focus was on the fundamental synthesis and identification of americium compounds and their basic properties. scispace.com The demand for AmO₂ in early applications like smoke detectors drove research into efficient production methods. wikipedia.org

With the accumulation of americium isotopes from nuclear reactor operations, research expanded to address the challenges of handling and utilizing this radioactive material. wikipedia.org This included studies on its long-term stability under self-irradiation, relevant for its use in applications like radioisotope thermoelectric generators (RTGs). researchgate.nete3s-conferences.org

More recent research has delved into the complex electronic structure and bonding in americium oxides, utilizing advanced computational techniques like density functional theory (DFT) to understand properties that are difficult to measure experimentally due to radioactivity. researchgate.netresearchgate.netaps.org The potential use of americium in advanced nuclear fuel cycles, such as minor actinide transmutation, has also driven research into the behavior of americium oxides in different fuel matrices and under irradiation. acs.org Furthermore, the exploration of AmO₂ as a potential fuel source for space power systems has led to studies on its thermal and mechanical properties at high temperatures and its compatibility with other materials. researchgate.netacs.orgle.ac.ukresearchgate.net

Scope and Objectives of Contemporary Americium Oxide Research

Contemporary research on americium oxide is broad and driven by both fundamental scientific curiosity and technological applications. Key objectives include:

Understanding Fundamental Properties: Investigating the electronic, magnetic, thermal, and mechanical properties of AmO₂ using a combination of experimental techniques (often employing surrogate materials like CeO₂ and Nd₂O₃ due to the radioactivity of americium) and advanced theoretical calculations. researchgate.netresearchgate.netaps.orgle.ac.uk

Improving Synthesis and Processing: Developing more efficient and safer methods for synthesizing and processing AmO₂, particularly for producing high-purity material and specific forms like dense pellets for fuel applications. wikipedia.orgle.ac.uk

Evaluating Performance in Extreme Environments: Studying the behavior of AmO₂ under irradiation and at high temperatures, crucial for its potential use in nuclear reactors and space power systems. researchgate.nete3s-conferences.orgacs.org This includes understanding radiation damage accumulation, helium production and migration, and thermal stability. researchgate.nete3s-conferences.org

Exploring New Applications: Investigating novel uses for americium oxide, such as in advanced nuclear fuels, targets for producing other transuranic isotopes, and potentially in advanced radiation detection systems. wikipedia.orgacs.org

Addressing Nuclear Waste Management: Researching methods for the separation and potential transmutation of americium isotopes in nuclear waste streams, where americium oxide often exists as a component. acs.orgwikipedia.org

These objectives require interdisciplinary collaboration among radiochemists, materials scientists, nuclear engineers, and theoretical physicists.

Key Properties of Americium Dioxide (AmO₂)

PropertyValueReference
Chemical FormulaAmO₂ ontosight.aiwikipedia.org
AppearanceBlack crystals / Black solid / Beige-brown powder ontosight.aiwikipedia.orglanl.gov
Molar Mass275 g/mol wikipedia.org
Density11.68 g/cm³ ontosight.aiwikipedia.org
Melting Point2,113 °C (2,386 K) wikipedia.org
Crystal StructureFluorite (cubic), cF12 wikipedia.org
Space GroupFm3m, No. 225 wikipedia.org
SolubilityInsoluble in water, reacts with acids ontosight.ai

Selected Research Findings

Density functional theory (DFT)+U calculations successfully reproduce the experimentally observed antiferromagnetic insulating feature of AmO₂. researchgate.netresearchgate.net

The chemical bonding in AmO₂ is similar to that in PuO₂, with smaller charge transfer and stronger covalent interactions between americium and oxygen atoms. researchgate.net

AmO₂ is predicted to be less stable against shear forces compared to PuO₂ based on elastic constant calculations. researchgate.net

Studies on aged AmO₂ samples have provided insights into its behavior against radiation damage and helium formation. researchgate.nete3s-conferences.org

Doping AmO₂ with uranium can stabilize the cubic structure and improve properties like behavior under sintering and alpha self-irradiation. acs.orgresearchgate.net

Compound Names and PubChem CIDs

Compound NamePubChem CID
Americium Dioxide57461988
Americium(III) Oxide165358

Properties

CAS No.

12254-64-7

Molecular Formula

Cs2O3Ti

Origin of Product

United States

Synthetic Strategies and Fabrication Techniques for Americium Oxide Materials

Controlled Synthesis of Stoichiometric and Non-Stoichiometric Americium Oxide Phases

The ability to control the oxygen-to-metal ratio in americium oxide is important as different applications may require specific stoichiometries (e.g., AmO₂ or Am₂O₃) or non-stoichiometric phases (AmO₂₋ₓ). le.ac.ukresearchgate.netesa.intpitt.edu

Thermal Decomposition and Calcination Methods for Oxide Formation

Thermal decomposition and calcination are common methods for producing americium oxide powders from various precursors. This process typically involves heating a precursor material, such as americium oxalate (B1200264), hydroxide (B78521), carbonate, or nitrate (B79036), in a controlled atmosphere to decompose it and form the desired oxide. acs.orgarxiv.org

A well-documented method involves the thermal decomposition of americium oxalate. Americium oxalate can be precipitated from an americium chloride solution by neutralizing the acid and adding oxalic acid. osti.govosti.govunt.eduwikipedia.org The resulting americium oxalate precipitate is then filtered, washed, dried, and calcined. osti.govosti.govunt.eduwikipedia.org Calcination at temperatures typically ranging from 600 to 800 °C in air or oxygen leads to the decomposition of the oxalate and the formation of americium dioxide (AmO₂). acs.orgwikipedia.org One study reported converting 175 grams of americium in hydrochloric acid solution to americium dioxide by precipitating americium oxalate and then calcining it at 800 °C in air. osti.govosti.govunt.edu The process involved neutralizing the acid with ammonium (B1175870) hydroxide and adding excess oxalic acid to promote the growth of large americium oxalate crystals. osti.gov The resulting americium dioxide was described as a dense, fine-grained black powder with a bulk density of approximately 3 g/cc. osti.gov

The morphology of the precursor can influence the resulting oxide powder. For instance, using an oxalate precipitation and calcination process analogous to that used for americium fuel has been shown to produce micrometric lath-shaped particles of surrogate CeO₂. le.ac.uk This suggests that the lath-shaped morphology can be retained upon decomposition to the oxide. e3s-conferences.org

Sol-Gel Processing and Microsphere Fabrication for Americium Oxide.

Sol-gel processing is another route for synthesizing metal oxides, offering advantages in terms of homogeneity and particle morphology control. This method typically involves the formation of a sol (a colloidal suspension) that is then gelled, followed by drying and calcination to obtain the oxide. Sol-gel processes have been explored for the fabrication of americium oxide, often in the form of microspheres, which can be beneficial for subsequent processing steps and can help minimize dust formation, a significant advantage when dealing with radioactive materials. oecd-nea.orgresearchgate.net

The sol-gel coprocessing method, originally developed for MOX fuels, has been applied to fabricate U-Pu-Am-Np oxide fuels. oecd-nea.org This process utilizes a droplet-to-particle conversion to produce mechanically stable beads, reducing dust formation and facilitating automation. oecd-nea.org In this method, metal hydroxides are precipitated from an aqueous solution containing the dissolved metals. oecd-nea.org

A citrate-modified internal gelation route has been explored for synthesizing neodymium oxide microspheres as a surrogate for americium oxide microspheres for RPS applications. acs.orgresearchgate.net This method involves the preparation of a feed broth containing neodymium nitrate, urea, and a citrate (B86180) modifier, which is then gelled by increasing the temperature. acs.orgresearchgate.net Subsequent heat treatment, including calcination at temperatures up to 950 °C, decomposes the organic components and forms the oxide microspheres. acs.org This adapted sol-gel synthesis method allows for the fabrication of microspheres that can be pelletized without dust-producing milling steps, contributing to safer fabrication. acs.orgresearchgate.net

Another innovative approach combines internal gelation with infiltration to produce (U,Am)O₂₋ₓ targets. kuleuven.beresearchgate.net This method involves fabricating porous uranium oxide microspheres via internal gelation, using a pore-former like starch, followed by infiltrating these microspheres with an americium nitrate solution. kuleuven.beresearchgate.net A subsequent calcination and sintering treatment forms a homogeneous (U,Am)O₂₋ₓ solid solution. kuleuven.be This hybrid process aims to reduce the generation of Am-contaminated liquid waste and minimize dust formation. kuleuven.be

Hydrothermal Synthesis Approaches for Americium Oxide Precursors.

Hydrothermal synthesis, which involves reactions in hot compressed water, has been explored for the synthesis of actinide oxides, including those containing americium, often resulting in nanocrystalline materials. arxiv.orgresearchgate.netrsc.org This method can offer advantages such as lower synthesis temperatures compared to traditional calcination and the potential for controlling particle size and morphology. researchgate.net

Hydrothermal decomposition of actinide oxalates has been proposed as a method for synthesizing reactive actinide oxide nanocrystals. researchgate.net This approach involves treating the oxalate precipitate with hot compressed water. researchgate.net For example, nanocrystalline (U,Am)O₂ and (U,Pu,Am)O₂ solid solutions have been synthesized by hydrothermal decomposition of the corresponding mixed oxalates at 220 °C and autogenic pressure. rsc.org The resulting nanocrystalline products typically have crystallite sizes of 10 nm or smaller. rsc.org This method has been shown to produce homogeneous nanocrystalline particles. rsc.org

Mild hydrothermal synthesis and aqueous routes, operating below or slightly above the boiling point of water, have also been reported for some actinide oxides, yielding polycrystalline samples or nanoparticles. arxiv.org

Advanced Sintering Methodologies for Americium Oxide Ceramics.

Sintering is a critical step in the fabrication of dense americium oxide ceramics, which are often required for applications like radioisotope power systems. The sintering process consolidates powder particles into a solid mass through diffusion mechanisms, typically at elevated temperatures. le.ac.uk Achieving the desired density and microstructure in americium oxide ceramics can be challenging, and advanced sintering techniques have been investigated to optimize this process. le.ac.ukresearchgate.net

Spark Plasma Sintering (SPS) Investigations.

Spark Plasma Sintering (SPS), also known as Field-Assisted Sintering Technique (FAST) or Pulsed Electric Current Sintering (PECS), is a rapid sintering method that uses a combination of pressure and pulsed electric current to drive the consolidation process. inl.gov SPS can achieve high densities at lower temperatures and shorter times compared to conventional sintering, which can be advantageous for materials like americium oxide, potentially minimizing grain growth and the volatilization of minor actinides. inl.goviaea.org

SPS has been investigated for sintering analogues of americium oxides, such as CeO₂ and Nd₂O₃. le.ac.ukresearchgate.netle.ac.ukx-mol.comresearchgate.net Studies comparing SPS and cold-press-and-sinter methods for CeO₂ and Nd₂O₃ powders, including those with lath-shaped particles, have been conducted to understand how AmO₂ and Am₂O₃ might sinter. le.ac.ukresearchgate.netle.ac.uk While SPS can achieve targeted densities, some studies with CeO₂ have observed large cracking in SPS discs compared to intact discs produced by cold-pressing-and-sintering. le.ac.ukresearchgate.net Powder morphology has been found to significantly affect the outcome of both SPS and cold-press-and-sinter methods. le.ac.ukresearchgate.net

SPS of CeO₂ presents challenges due to the mobility of O²⁻ ions in an electric field and reactivity with graphite (B72142) tooling. researchgate.net Sintering in oxidative atmospheres to prevent reduction is detrimental to SPS tooling. researchgate.net Investigations into SPS of CeO₂ in a CO₂ atmosphere have shown a slight increase in relative density compared to sintering in argon. researchgate.net

SPS has also been proposed for encapsulating plutonium dioxide or americium dioxide within a tungsten-based cermet. inl.gov The ability of SPS to process materials at reduced temperatures while minimizing grain growth makes it suitable for temperature-sensitive ceramics like AmO₂. inl.gov

Cold-Press-and-Sinter Techniques.

Cold-press-and-sinter is a conventional ceramic fabrication technique involving pressing powder at room temperature to form a green body, followed by sintering at elevated temperatures in a controlled atmosphere. This method has been applied to americium oxide and its surrogates to produce ceramic pellets or discs. le.ac.ukresearchgate.netle.ac.ukx-mol.compitt.edue3s-conferences.orgresearchgate.net

Studies using CeO₂ and Nd₂O₃ as surrogates for AmO₂ and Am₂O₃ have compared cold-press-and-sinter with SPS. le.ac.ukresearchgate.netle.ac.ukx-mol.comresearchgate.net Cold-pressing-and-sintering of CeO₂ has successfully produced intact discs and achieved targeted density ranges of 85-90% theoretical density without ball-milling. le.ac.ukresearchgate.net The Vickers hardness values of cold-pressed-and-sintered CeO₂ discs were comparable to nuclear ceramics like UO₂ and greater than those of SPS CeO₂ samples. le.ac.ukresearchgate.net

Americium oxide powder produced by calcination of americium oxalate has been used to make ceramic pellets by pressing the powder into a "green pellet" and then sintering it at high temperatures. e3s-conferences.org Sintering of americium oxide pellets has been performed at temperatures around 1450 °C under varying atmospheres to achieve sintered pellets with desired densities. e3s-conferences.org One study reported preparing americium oxide pellets by sintering pressed AmO₂ powder at 1600 °C in air to a density of 85-90% of the theoretical density. pitt.edu

The characteristics of the powder, such as particle size, shape (e.g., lath-shaped morphology), and specific surface area, significantly influence the success of cold-pressing and the properties of the sintered product, including relative density and Vickers hardness. le.ac.ukresearchgate.netle.ac.uk

Data Tables

Synthesis MethodPrecursor Material(s)Key Process Parameters (Example)Resulting Product Characteristics (Example)Surrogate Materials Used (if applicable)Source
Thermal Decomposition/CalcinationAmericium oxalateCalcination at 800 °C in airDense, fine-grained black AmO₂ powder, ~3 g/cc bulk densityCeO₂ (from oxalate) osti.govosti.govunt.edu
Sol-Gel (Internal Gelation + Calcination)Neodymium nitrate, urea, citrate modifierGelling at elevated temp, Calcination up to 950 °CNd₂O₃ microspheresNd₂O₃ acs.orgresearchgate.net
Sol-Gel (Internal Gelation + Infiltration + Sintering)Porous UO₃ microspheres, Am(NO₃)₃ solutionInfiltration, Calcination, SinteringHomogeneous (U,Am)O₂₋ₓ solid solution microspheresUO₃, Nd(NO₃)₃ (for infiltration) kuleuven.beresearchgate.net
Hydrothermal SynthesisMixed actinide oxalates (U, Am, Pu)220 °C, autogenic pressure, 3.5 hNanocrystalline (U,Am)O₂ and (U,Pu,Am)O₂ solid solutions, ~10 nm crystallitesCe (as surrogate for Am) rsc.org
Sintering MethodMaterial (or Surrogate)Sintering TemperatureAtmosphereAchieved Density (% Theoretical Density) (Example)Key Observations (Example)Source
Spark Plasma SinteringCeO₂1200-1500 °CAr, CO₂85-90% (targeted)Large cracking observed compared to cold-pressing-and-sinter le.ac.ukresearchgate.net
Spark Plasma SinteringNd₂O₃Not specifiedNot specifiedNot specifiedFirst reported pure Nd₂O₃ SPS investigation le.ac.uk
Cold-Press-and-SinterCeO₂Not specifiedAir85-90% (targeted)Produced intact discs, comparable Vickers hardness to UO₂ le.ac.ukresearchgate.net
Cold-Press-and-SinterAmO₂1450 °CVarying atmospheresNot specifiedPellets produced e3s-conferences.org
Cold-Press-and-SinterAmO₂1600 °CAir85-90%Pellets prepared pitt.edu

Optimization of Sintering Parameters for Density and Microstructure Control

Sintering is a key step in consolidating americium oxide powders into dense pellets or discs with controlled microstructure. The optimization of sintering parameters is essential to achieve desired properties, such as high density for good thermal conductivity and mechanical integrity, and a suitable microstructure for managing helium production from alpha decay.

Research on sintering of americium oxides often utilizes non-radioactive surrogates like cerium dioxide (CeO₂) and neodymium oxide (Nd₂O₃) due to their similar crystal structures and chemical properties to AmO₂ and Am₂O₃, respectively. researchgate.netresearchgate.netle.ac.ukroboticbuilding.euresearchgate.net Both conventional cold-press-and-sinter methods and advanced techniques like Spark Plasma Sintering (SPS) have been investigated. researchgate.netresearchgate.netle.ac.ukresearchgate.net

Studies with CeO₂ as a surrogate for AmO₂ have explored different sintering parameters and powder characteristics, including particle size and specific surface area. researchgate.netresearchgate.netle.ac.ukresearchgate.net Targeted densities for americium oxide fuel forms are often in the range of 85–90% of the theoretical density. researchgate.netresearchgate.netmdpi.com This specific density range is targeted to provide sufficient porosity to accommodate helium outgassing, a byproduct of alpha decay, while maintaining adequate mechanical strength. mdpi.com

Sintering trials with CeO₂ have shown that achieving the targeted density range is feasible using both cold-press-and-sinter and SPS techniques. researchgate.netresearchgate.net Powder morphology has been found to significantly influence the sintering outcome. researchgate.net For instance, studies on lath-shaped CeO₂ particles, analogous to those produced by certain americium fuel chemical processes, have demonstrated successful sintering. le.ac.ukresearchgate.net

While high densities (above 95% theoretical density) with fine grain microstructures have been achieved for surrogate materials under specific conditions, the sintering temperature is often a trade-off between achieving high density and minimizing americium loss, particularly in the fabrication of mixed actinide nitride fuels. researchgate.netiaea.org The resulting microstructure, including grain size and porosity distribution, is crucial for the performance and safety of the final americium oxide product. scispace.com

Fabrication of Mixed Americium Oxide Systems and Solid Solutions

The incorporation of americium into mixed oxide systems and solid solutions is a common approach to manage americium in nuclear fuel cycles and for the fabrication of targets for transmutation. This involves combining americium oxide with other oxides, such as uranium dioxide (UO₂) and plutonium dioxide (PuO₂), to form a homogeneous material.

Synthesis of (Am,U)O₂±δ and (Am,Pu)O₂±δ Mixed Oxides

The synthesis of mixed oxides containing americium, such as (Am,U)O₂±δ and (Am,Pu)O₂±δ, is a significant area of research. These mixed oxides can serve as fuels for advanced nuclear reactors or as targets for the transmutation of americium. Various synthesis routes have been developed to produce homogeneous solid solutions.

Methods employed include sol-gel processes, hydrothermal synthesis, and infiltration techniques. acs.orgoecd-nea.orgkuleuven.bersc.orgnih.goveuropa.eursc.org For example, homogeneous nanocrystalline particles of mixed actinide oxide solid solutions containing americium have been produced via hydrothermal synthesis from corresponding oxalates. rsc.orgnih.goveuropa.euresearchgate.net Target compositions like U₀.₇₅Pu₀.₂₀Am₀.₀₅O₂, U₀.₉₀Am₀.₁₀O₂, and U₀.₈₀Am₀.₂₀O₂ have been successfully synthesized using this method. rsc.orgnih.goveuropa.eu

Another approach involves the sol-gel coprocessing route, which has been used to fabricate U-Pu-Am-Np oxide fuels. oecd-nea.org This process can produce microspheres with high mechanical stability, reducing dust formation. oecd-nea.org Resin-bead loading followed by calcination is another established technique for producing curium-americium oxide feed material. iaea.orgosti.gov

The formation of a single-phase cubic fluorite structure is often desired for these mixed oxides. rsc.org Studies have investigated the oxidation states of uranium and americium within the mixed oxide lattice, noting the presence of mixed valencies (e.g., U(IV)/U(V) and Am(III)/Am(IV)) in both as-synthesized nanopowders and sintered materials. rsc.orgnih.goveuropa.euresearchgate.net Achieving a homogeneous distribution of americium within the matrix is crucial for material performance.

Infiltration Methods for Americium Incorporation into Inert Matrices

Infiltration is a method used to incorporate americium into a porous inert matrix, creating a composite material. This technique is particularly relevant for fabricating transmutation targets where americium is dispersed within a non-fissile matrix. iaea.orgoecd-nea.orgoecd-nea.org The INRAM (Infiltration of Radioactive Materials) process is an example of such a technique. oecd-nea.org

The infiltration method typically involves preparing a porous host matrix, such as pellets or microspheres made of materials like yttria-stabilized zirconium oxide (YSZ) or magnesium oxide (MgO). oecd-nea.orgkuleuven.beoecd-nea.org An active solution, such as an americium nitrate solution, is then infiltrated into the pores of the matrix, often driven by capillary forces. oecd-nea.orgoecd-nea.org

This process can be repeated to achieve the desired americium content within the matrix. kuleuven.be Following infiltration, the material is usually dried, calcined, and sintered to convert the infiltrated americium compound into an oxide and consolidate the composite. kuleuven.be

A key advantage of infiltration methods, particularly when starting with pre-formed porous matrices, is the potential to minimize the handling of fine radioactive powders, thereby reducing the risk of contamination and simplifying fabrication in hot cells. oecd-nea.org Pre-tests using surrogates like cerium have been conducted to assess the feasibility of the infiltration process for specific actinide concentrations. oecd-nea.org

Analogous System Studies for Americium Oxide Surrogates

Given the radiological hazards and specialized facilities required for working with americium, analogous system studies using non-radioactive surrogates play a vital role in developing and optimizing fabrication processes for americium oxides. researchgate.netresearchgate.netle.ac.ukroboticbuilding.eu Cerium (Ce) and neodymium (Nd) are commonly used as surrogates for americium due to their similar chemical behavior and ionic radii, particularly in their relevant oxidation states (Ce(IV) and Nd(III) as surrogates for Am(IV) and Am(III), respectively). researchgate.netresearchgate.netle.ac.uk

These surrogate studies allow for extensive investigation of powder synthesis routes, particle characteristics, compaction behavior, and sintering parameters without the complexities associated with handling alpha-emitting americium isotopes. researchgate.netresearchgate.netle.ac.ukroboticbuilding.eu For instance, sintering trials comparing different methods and exploring the impact of powder morphology and particle size have been conducted using CeO₂ and Nd₂O₃. researchgate.netresearchgate.netle.ac.ukresearchgate.net

Advanced Characterization of Structural and Microstructural Properties of Americium Oxide

Crystallographic Investigations of Americium Oxide Phases and Polymorphs

Americium forms several oxide phases, with the most common being americium dioxide (AmO₂) and americium(III) oxide (Am₂O₃). These oxides exhibit different crystal structures depending on temperature, pressure, and oxygen stoichiometry.

X-ray Diffraction (XRD) and Neutron Diffraction Studies of Crystal Structures

X-ray diffraction (XRD) is a primary technique for determining the crystal structure and lattice parameters of americium oxides. Americium dioxide (AmO₂) typically adopts a fluorite structure, similar to CaF₂, with a cubic crystal system and space group Fm3m. wikipedia.orgaesj.net Early studies using X-ray powder diffraction determined the cubic lattice parameter of AmO₂ to be approximately 5.383 Å. escholarship.org

Americium(III) oxide (Am₂O₃) exhibits polymorphism, existing in different crystal structures. The color of Am₂O₃ can depend on its crystal structure, with the hexagonal form being tan and the cubic form being red-brown. wikipedia.org The hexagonal form of Am₂O₃ has a trigonal crystal structure with space group P3m1. wikipedia.org The cubic form of Am₂O₃, when prepared at 600°C, has a Mn₂O₃ type structure. escholarship.org Heating the cubic form to 800°C converts it to the hexagonal form. wikipedia.org

Neutron diffraction can complement XRD studies, particularly for locating light atoms like oxygen and studying magnetic structures, although specific details on neutron diffraction of pure americium oxides were not extensively detailed in the provided snippets. However, studies on related actinide oxides and mixed oxides often employ neutron diffraction.

High-Temperature X-ray Diffraction (HT-XRD) for Phase Equilibria Analysis

High-temperature X-ray diffraction (HT-XRD) is a valuable tool for investigating the phase equilibria and structural changes of americium oxides at elevated temperatures. HT-XRD experiments coupled with thermodynamic modeling, such as the CALPHAD method, have been used to gain insights into the Am-O binary system and the AmO₂₋ₓ phase. acs.orgresearchgate.net These studies help to understand the relationships between temperature, lattice parameter, and hypostoichiometry for phases like face-centered cubic (fcc) AmO₂₋ₓ. acs.org

Research using HT-XRD has shown the presence of a hyperstoichiometric existence domain for the body-centered cubic (bcc) AmO₁.₆₁₊ₓ phase and the absence of a miscibility gap in the fcc AmO₂₋ₓ phase, which contradicted previous phase diagram representations. acs.org Even in air, AmO₂ can reduce to AmO₂-(x/2) at high temperatures. researchgate.net A phase with stoichiometry AmO₁.₆₂ is reported at high temperature with a complex cubic structure, likely isostructural to C-type Am₂O₃. researchgate.net

High-Pressure X-ray Diffraction Studies of Structural Transitions

High-pressure X-ray diffraction studies using diamond anvil cells have been conducted to investigate the phase behavior of americium dioxide under pressure. AmO₂ with a cubic fluorite structure (Fm3m) undergoes a phase transition to an orthorhombic structure (Pnma) at high pressures. aesj.nettandfonline.comresearchgate.netsemanticscholar.org This transition is a first-order transition accompanied by a significant volume collapse of approximately 10%. aesj.nettandfonline.comresearchgate.netsemanticscholar.org The high-pressure orthorhombic phases remain stable up to around 55 GPa, the maximum pressure studied in some investigations. aesj.nettandfonline.comresearchgate.netsemanticscholar.org Upon release of the applied pressure, the high-pressure forms revert back to the original fluorite structures with the same parameters. aesj.nettandfonline.comresearchgate.netsemanticscholar.org

The compression behavior of the initial fluorite phase allows for the calculation of bulk moduli. The bulk moduli for americium dioxide have been found to be comparable to those of other f-element oxides. aesj.nettandfonline.comsemanticscholar.org The discontinuous volume decreases observed during these phase transformations are thought to reflect a kinetically "delayed" adjustment to a more stable structure with a smaller molecular volume, rather than a significant change in bonding. aesj.nettandfonline.comsemanticscholar.org

Microstructural Analysis and Defect Chemistry Research

The microstructure and defect chemistry of americium oxide are significantly influenced by its radioactive nature, particularly the self-irradiation from alpha decay.

Transmission Electron Microscopy (TEM) for Microstructure and Radiation Damage Studies

Transmission electron microscopy (TEM) is a crucial technique for analyzing the microstructure of americium oxide and studying the effects of radiation damage. TEM allows for the visualization of defects, such as helium bubbles and dislocation loops, that form due to alpha decay. researchgate.nete3s-conferences.orgresearchgate.netfrontiersin.org

Studies using TEM on aged AmO₂ samples (stored for over 30 years) have revealed the presence of very small intragranular nanometer-sized bubbles. researchgate.nete3s-conferences.org These bubbles were observed to be homogeneously distributed in some areas, with concentrations around 5x10²² m⁻³. e3s-conferences.org In other areas, larger bubbles of several nanometers were found, but at a lower concentration. e3s-conferences.org Very few extended defects were observed even at relatively high damage levels, suggesting good resistance to alpha-damage build-up. e3s-conferences.org

TEM studies on mixed actinide oxides, such as (U,Pu,Am)O₂, have also provided insights into the formation of dislocation loops and helium bubbles at various damage levels. frontiersin.org TEM, along with techniques like HRTEM, diffraction, and EELS, is suitable for studying radiation damage in ceramic actinide samples. cambridge.org

Investigation of Radiation-Induced Lattice Expansion and Disorder

Self-irradiation from alpha decay in americium oxides leads to the accumulation of radiation damage and the formation of radiogenic helium. researchgate.nete3s-conferences.orgresearchgate.netcambridge.org This damage can cause structural changes, including lattice expansion and disorder. researchgate.netresearchgate.net The lattice parameter of transplutonian-bearing fluorite oxides is known to swell exponentially due to the strong self-irradiation damage generated by alpha emitters like ²⁴¹Am. researchgate.net

The magnitude of this lattice expansion, often denoted as Δa/a₀, can reach up to approximately 0.3%, corresponding to the saturation of damage within the fluorite structure. researchgate.net A progressive increase in cell volume is invariably noted, with maximal structural swelling of 0.7-1 vol% being reached. researchgate.net The cell size of AmO₂ evolves according to empirical relations related to the accumulated alpha damage. researchgate.net

The self-damage of the crystal structure due to alpha-particle irradiation is intrinsic to americium and is particularly noticeable at low temperatures where the mobility of produced structural defects is relatively low, leading to broadening of X-ray diffraction peaks. wikipedia.org Despite the increase of interatomic distances and crystallographic disorder observed during the initial period of storage, studies on U-Am mixed oxides aged for several years show that a steady state is reached, with no detrimental structural damage identified for several-year storage. researchgate.net Alpha-self-irradiation-induced defects are mainly located in low-ordered domains. researchgate.net

The defect chemistry of americium oxides, particularly in mixed oxides like (Pu,Am)O₂±ₓ, is influenced by the oxidation states of the cations and the oxygen stoichiometry. tandfonline.comrsc.orgresearchgate.net In hypostoichiometric conditions (lower oxygen-to-metal ratio), americium can be reduced from Am(IV) to Am(III). tandfonline.comrsc.orgresearchgate.netaip.org This reduction can be compensated by the oxidation of other cations, such as U(IV) to U(V) in mixed uranium-americium oxides. aip.org The presence of americium can also influence the formation energies of oxygen vacancies. aip.org Point defect models, often derived from density functional theory (DFT) calculations, are used to investigate the mode of americium incorporation and its impact on the defect chemistry and stoichiometry. rsc.orgresearchgate.net

Compound Names and PubChem CIDs

Compound NamePubChem CID
Americium Dioxide (AmO₂)57461988
Americium(III) Oxide (Am₂O₃)12254-64-7
Plutonium Dioxide (PuO₂)14938-17-1
Uranium Dioxide (UO₂)1344-57-6
Neptunium Dioxide (NpO₂)12036-90-7
Cerium Dioxide (CeO₂)1306-38-3
Thorium Dioxide (ThO₂)1314-20-1
Curium Dioxide (CmO₂)12015-78-0
Aluminum Oxide (Al₂O₃)1344-28-1

This table provides a summary of the crystal structures and lattice parameters for some key americium oxide phases discussed:

CompoundFormulaCrystal StructureSpace GroupLattice Parameter (approx.)
Americium DioxideAmO₂Fluorite (cubic)Fm3ma = 5.383 Å escholarship.org
Americium(III) OxideAm₂O₃HexagonalP3m1a = 3.817 Å, c = 5.971 Å wikipedia.org
Americium(III) OxideAm₂O₃Cubic (Mn₂O₃ type)Ia3a = 11.03 Å escholarship.org

This table summarizes the high-pressure transition observed for Americium Dioxide:

CompoundInitial StructureHigh-Pressure StructureTransition Pressure (approx.)Volume Collapse (approx.)
Americium DioxideCubic (Fm3m)Orthorhombic (Pnma)40-43 GPa aesj.net~10% aesj.nettandfonline.comresearchgate.netsemanticscholar.org

Porosity and Grain Structure Characterization in Sintered Forms.

Research involving the synthesis and characterization of sintered (U,Am)O₂ and (U,Pu,Am)O₂ nanopowders has shown that conventional sintering can yield promising results, particularly with the inclusion of a pre-densification heating stage. Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) are employed to examine the microstructure. For example, SEM images of sintered (U₀.₇₅Pu₀.₂₀Am₀.₀₅)O₂.₀₀ have revealed details about the porosity of the sample, while TEM images have shown micrometric grains with no apparent defects or inhomogeneities. rsc.org Electron diffraction studies on several grains have confirmed the preservation of the face-centered cubic (FCC) structure. rsc.org

The porosity in sintered pellets can exhibit variations depending on the processing route. Studies using surrogate materials like CeO₂, which has similar structural and mechanical properties to irradiated mixed oxide (MOX) fuel, have demonstrated the possibility of producing pellets with controlled radial porosity. tandfonline.comtandfonline.com In such surrogate materials, pores in the core region tend to be smaller and more homogeneously distributed, while those in intermediate and outer rings can be larger and more irregular. tandfonline.com These differences are attributed to factors such as the initial powder blends and mass transport mechanisms during solid-state sintering. tandfonline.com Microstructural parameters like total porosity and grain size are typically evaluated by image analysis from optical microscopy (OM) and SEM images, often using techniques like the test-line intercept procedure. tandfonline.com

Sintering trials using analogues for americium oxides, such as CeO₂ and Nd₂O₃ for AmO₂ and Am₂O₃ respectively, have also been conducted to determine appropriate conditions for achieving desired densities and microstructures for applications like radioisotope power systems. le.ac.uk These studies compare different sintering methods, including spark plasma sintering (SPS) and cold-press-and-sinter techniques. le.ac.uk Achieving relative densities in the range of 85-90% is often a target, and the chosen temperature and pressure parameters during sintering play a crucial role in consolidation and grain growth. le.ac.uk Fractured surfaces of sintered samples can be examined to qualitatively assess the impact of sintering parameters on consolidation and microstructure. le.ac.uk

Phase Diagram Elucidation and Thermophysical Research in Americium-Oxygen Systems

Understanding the phase equilibria and thermophysical properties of americium-oxygen systems is fundamental for predicting the behavior of americium oxides under varying temperatures and oxygen partial pressures.

Experimental Determination and CALPHAD Modeling of Am-O Phase Equilibria.

The americium-oxygen (Am-O) phase diagram is not yet completely determined due to the scarcity and high radioactivity of pure americium, which limit experimental investigations. acs.org However, significant efforts have been made to elucidate the phase equilibria through experimental techniques and thermodynamic modeling.

High-temperature X-ray diffraction (HT-XRD) is a key experimental technique used to investigate the phase equilibria of the Am-O system at elevated temperatures. acs.orgacs.org By coupling HT-XRD experiments with CALPHAD (Calculation of Phase Diagrams) thermodynamic modeling, researchers can gain insights into the structural properties and phase equilibria. acs.orgacs.orgnih.gov This approach allows for the assessment of relationships between temperature, lattice parameter, and hypostoichiometry for phases like face-centered cubic (FCC) AmO₂₋ₓ. acs.orgresearchgate.net

Previous representations of the Am-O phase diagram have been critically revised, and new experimental data have been used to develop improved CALPHAD thermodynamic models. acs.orgacs.orgnih.govresearchgate.net These models aim to provide a more accurate description of the phase relationships, including the existence domains of different phases such as the cubic or fluorite structure of AmO₂ and AmO₂₋ₓ, the body-centered cubic (BCC) AmO₁.₆₁₊ₓ phase, and hexagonal Am₂O₃. researchgate.net Studies have shown the presence of a hyperstoichiometric existence domain for the BCC AmO₁.₆₁₊ₓ phase and the absence of a miscibility gap in the FCC AmO₂₋ₓ phase, contrary to some earlier representations. acs.orgnih.govresearchgate.net

CALPHAD models for the Am-O system consider all relevant phases, including metals, oxides, liquid, and gas. researchgate.net While earlier models made simplifications due to a lack of data, such as considering the intermediate C-type phase (AmO₁.₆₂) with a fixed stoichiometry, newer models incorporate more comprehensive experimental data. researchgate.net Experimental data on oxygen potential as a function of temperature and O/Am ratio are crucial for validating and refining these thermodynamic models. researchgate.net

Vaporization Behavior Studies by Mass Spectrometry.

The vaporization behavior of americium oxide at high temperatures is important for understanding its performance in high-temperature applications and processes. Mass spectrometry, particularly Knudsen Effusion Mass Spectrometry (KEMS), is a primary technique used to study the gaseous species in equilibrium with condensed americium oxide at elevated temperatures and to measure their partial pressures. researchgate.neteuropa.euscribd.com

Studies using KEMS have investigated the vaporization behavior of americium dioxide (AmO₂) in vacuum at temperatures up to 2400 K. researchgate.neteuropa.eu These experiments involve heating americium oxide samples in Knudsen cells (e.g., made of tungsten or iridium) and analyzing the effusing vapor using a mass spectrometer. researchgate.neteuropa.euscribd.com Ionization efficiency curves of various species, such as Am⁺, AmO⁺, and AmO₂⁺, are simultaneously recorded. researchgate.neteuropa.eu By varying the energy of the ionizing electrons, appearance potentials of key molecular species can be determined. researchgate.neteuropa.eu

Measurements of partial and total vapor pressures above americium oxide samples are conducted as a function of temperature. researchgate.neteuropa.eu The results from these studies on pure americium dioxide can be discussed in conjunction with data from mixed oxides, such as plutonium dioxide containing small amounts of americium. researchgate.neteuropa.eu The composition of the vapor phase can vary with the oxygen-to-metal ratio and temperature. For instance, for O/metal ratios below 1.96, corresponding to the congruent composition, the AmO(g) species can become the major molecule in the vapor. researchgate.net

Mass spectrometric studies also contribute to the determination of thermodynamic properties of the gaseous species, such as ionization energies and bond-dissociation energies. researchgate.netscribd.com These experimental data are valuable for developing and validating thermodynamic models of the Am-O system. researchgate.net

The vaporization of americium has also been studied in the context of carbothermic reduction of plutonium dioxide containing americium. tandfonline.com Mass spectrometric measurements of the vapor phase during such processes can indicate the removal of americium through evaporation, which is considered to be related to its sesquioxide or sesquicarbide state. tandfonline.com

Spectroscopic Investigations of Electronic Structure and Chemical Bonding in Americium Oxide Systems

X-ray Spectroscopy Applications for Electronic State Elucidation

X-ray spectroscopy techniques are common tools for studying electronic structure in materials like americium oxides escholarship.org. They can provide information on the chemical state of actinides, as well as details about stoichiometry and charge distribution escholarship.org.

X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS) Studies

X-ray Absorption Spectroscopy (XAS), including techniques like X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is utilized to study the electronic structure and local environment of americium in its oxides researchgate.netjaea.go.jp. Studies using XAS at shallow Am core (4d and 5d) edges have probed the Am 5f states and analyzed their bonding with oxygen states escholarship.orgresearchgate.netarxiv.orgresearchgate.netnih.gov. The interpretation of experimental XAS data is often supported by theoretical calculations, such as those using the Anderson impurity model (AIM) or the relativistic DV-Xα molecular orbital method escholarship.orgresearchgate.netresearchgate.netjaea.go.jparxiv.org.

EXAFS analysis at the Am-LIII absorption edge of Am₂O₃ and AmO₂ has shown good agreement with crystallographic data obtained from X-ray diffraction researchgate.netd-nb.info. For AmO₂, simulations using an AmO₈ cluster with cubic/octahedral symmetry have been performed to interpret XAS data researchgate.net. In mixed uranium-americium oxides, EXAFS has revealed an expansion of the Am–O bond length in materials with a fluorite structure compared to pure AmO₂ and UO₂ researchgate.net. The white line peak in XANES spectra of americium oxides is attributed to the interaction between Am-d and O-p components, while broader peaks and tails are linked to interactions between Am-d and O-d components researchgate.net. The branching ratio of Am 4d₃/₂ and 4d₅/₂ X-ray absorption lines has been shown to be sensitive to the chemical state of Am, aiding in the identification of Am(III) in materials like Am-doped UO₂ escholarship.orgresearchgate.netarxiv.orgresearchgate.netnih.gov.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Bulk Electronic Structure

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition, chemical state, and electronic structure of materials wikipedia.org. For americium oxides, XPS has been used to analyze the Am 4f core levels, providing insights into the electronic structure and chemical bonding escholarship.orgresearchgate.netarxiv.orgresearchgate.netnih.gov. Experimental Am 4f XPS spectra of AmO₂ exhibit main 4f₇/₂ and 4f₅/₂ lines, along with pronounced Am 5f-O 2p charge-transfer satellites escholarship.org. These features indicate the covalent nature of the Am-O bond in AmO₂ escholarship.org. Comparisons between experimental Am 4f XPS data for AmO₂ and Am₂O₃ and theoretical calculations, such as those based on the Anderson impurity model, show good agreement, supporting the interpretation of their electronic structures escholarship.orgresearchgate.netarxiv.orgresearchgate.netnih.govresearchgate.net. XPS studies have classified AmO₂ as a charge-transfer compound with a 5f occupancy of approximately 5.73 electrons, while Am₂O₃ is considered a Mott-Hubbard system with a higher 5f occupancy of around 6.05 electrons escholarship.orgresearchgate.netarxiv.orgresearchgate.net.

Resonant Inelastic X-ray Scattering (RIXS) for f-Electron Hybridization

Resonant Inelastic X-ray Scattering (RIXS) is a powerful technique for probing elementary electronic excitations, particularly sensitive to changes in the chemical state and local symmetry of the studied element escholarship.orgaps.orgaps.orgresearchgate.net. RIXS offers higher resolution compared to conventional XAS, not being limited by core-hole lifetime broadening escholarship.orgaps.org. Studies using Am 5d-5f RIXS on americium sesquioxide (Am₂O₃) have been conducted at incident photon energies across the Am O₄,₅ edges escholarship.orgaps.orgaps.orgresearchgate.netosti.govresearchgate.net. These experiments, supported by theoretical calculations, have helped to understand the electronic structure and the character of the 5f states escholarship.orgaps.orgaps.orgresearchgate.netosti.govresearchgate.net. The appearance of a low-intensity charge-transfer satellite in the Am 5d-5f RIXS spectra of Am₂O₃ at an energy loss of approximately 5.5 eV suggests weak Am 5f-O 2p hybridization escholarship.orgaps.orgaps.orgresearchgate.netosti.govresearchgate.net. This finding is consistent with AIM estimations of the 5f occupancy in Am₂O₃ escholarship.orgaps.orgaps.orgresearchgate.netosti.govresearchgate.net. RIXS can also distinguish between Am(III) and Am(IV) compounds based on characteristic spectral features aps.org.

Vibrational and Optical Spectroscopies

Vibrational and optical spectroscopies provide complementary information about the structural and electronic properties of americium oxides, particularly regarding lattice vibrations and oxidation states in different environments.

Raman Spectroscopy for Lattice Vibrations and Phase Identification

Raman spectroscopy is a non-destructive technique used to analyze the vibrational modes of materials, providing information about lattice vibrations and aiding in phase identification nih.govjove.comosti.govnih.govjove.comscispace.com. For americium dioxide (AmO₂), which has a fluorite structure, group theory predicts one Raman active mode (T₂g) corresponding to the vibration of the Am−O bond nih.govjove.comjove.com. This mode is expected to be around 445 cm⁻¹ in isostructural UO₂, but in AmO₂, a broad, asymmetric band centered at approximately 380 cm⁻¹ is observed nih.govjove.comjove.com. This band at ~380 cm⁻¹ is considered a signature of reduced AmO₂ jove.comjove.comresearchgate.net. The shift to lower frequencies compared to other actinide dioxides is a subject of ongoing discussion and may be related to the photo-reduction of AmO₂ by the excitation laser nih.govjove.comresearchgate.net. Raman spectroscopy has been used to characterize different phases of americium sesquioxide (Am₂O₃), including the Ia-3 C-type and P-3m1 A-type structures osti.gov. The technique has also been applied to study the evolution of americium oxides under oxidation and self-irradiation osti.gov. Innovative techniques involving the enclosure of radioactive samples in sealed capsules allow for safe Raman measurements using standard micro-Raman spectrometers nih.govjove.comnih.govjove.comresearchgate.net.

UV-Vis Spectroscopy for Oxidation State Determination in Aqueous Environments

UV-Vis absorption spectroscopy is a common method for determining the oxidation states of americium in aqueous solutions inl.govinl.govcore.ac.ukresearchgate.netrsc.orgcern.chacs.orgaip.org. Different americium oxidation states exhibit distinct electronic absorption spectra with characteristic peaks inl.govcore.ac.ukacs.orgaip.org. For example, Am(III) has characteristic absorptions around 503 and 813 nm, Am(V) at 513 and 718 nm, and Am(VI) at 666 and 999 nm inl.govinl.govcore.ac.uk. UV-Vis spectroscopy has been used to monitor the kinetics of autoreduction of hexavalent americium in aqueous nitric acid solutions, observing the decrease in Am(VI) peaks and the increase in Am(V) and Am(III) peaks over time inl.gov. The Beer-Lambert law is applied to convert absorbance intensities to concentrations of each americium species in solution inl.gov. Studies have also utilized UV-Vis spectroscopy to investigate the stability of Am(V) and Am(VI) produced by oxidation methods core.ac.uk. The technique is valuable for studying the complex aqueous chemistry of americium and re-evaluating the extinction coefficients of its different oxidation states core.ac.ukacs.org.

Characterization of Americium Oxidation States in Oxide Matrixes.

The determination of americium oxidation states within oxide matrixes is critical for understanding their chemical behavior and predicting their long-term performance, particularly in nuclear fuel cycle applications escholarship.orgresearchgate.netresearchgate.netosti.govdiva-portal.org. X-ray spectroscopy, including XAS and XPS, is widely used for this characterization researchgate.netarxiv.orgresearchgate.netosti.govdiva-portal.orgacademie-sciences.frresearchgate.net. These techniques are sensitive to the chemical state of the absorbing atom and can provide information on stoichiometry, local symmetry, and charge distribution escholarship.orgaps.orgresearchgate.netresearchgate.netosti.govaps.org.

The branching ratio of specific X-ray absorption lines, such as the Am 4d3/2 and 4d5/2 edges, has been shown to be sensitive to the chemical state of americium, serving as a reference for identifying oxidation states in binary oxides researchgate.netarxiv.orgresearchgate.netosti.govdiva-portal.org.

Am(III) and Am(IV) States in Binary and Mixed Oxides.

Americium exhibits several oxidation states in its compounds, with +3 being the most common, particularly in solutions wikipedia.orgacs.org. However, in solid oxide systems, both Am(III) and Am(IV) states are frequently observed wikipedia.org. Americium sesquioxide (Am₂O₃) is characterized by Am in the +3 oxidation state, while americium dioxide (AmO₂) contains Am in the +4 oxidation state wikipedia.orgaip.org.

Spectroscopic studies using techniques like XAS and XPS have been instrumental in identifying and distinguishing between Am(III) and Am(IV) in binary oxides and more complex mixed oxide systems researchgate.netarxiv.orgresearchgate.netosti.govdiva-portal.orgresearchgate.netresearchgate.net. For instance, analysis of Am 4f XPS spectra of AmO₂ and Am₂O₃ has shown good agreement between experimental data and theoretical calculations, supporting the assignment of oxidation states in these binary compounds researchgate.netarxiv.orgresearchgate.netosti.govdiva-portal.org.

Resonant inelastic X-ray scattering (RIXS) is another technique sensitive to the chemical state, and specific features in Am 5d-5f RIXS spectra, such as a structure at approximately 360 meV energy loss, are characteristic of the Am(III) state and can be used to differentiate it from Am(IV) compounds aps.orgosti.gov.

Electronic Configuration and 5f-Electron Occupancy Determination.

Understanding the electronic configuration, particularly the occupancy of the 5f electrons, is fundamental to describing the properties of americium oxides. In condensed phases, neutral americium has a nominal electronic configuration of 5f⁶(spd)³. In Am₂O₃, with Am in the +3 oxidation state, the three spd electrons are nominally removed, leaving the Am 5f⁶ configuration aip.org. In AmO₂, with Am in the +4 oxidation state, the nominal configuration would be 5f⁵. However, the actual 5f occupancy can deviate from these nominal values due to hybridization and charge transfer effects.

Spectroscopic techniques, combined with theoretical models like the Anderson impurity model (AIM), are used to determine the 5f-electron occupancy (nf) aps.orgresearchgate.netresearchgate.netosti.govresearchgate.netarxiv.orgresearchgate.netosti.govdiva-portal.orgaps.orgresearchgate.netarxiv.org. Analysis of XAS and XPS data allows for the estimation of nf values. For example, studies have reported an estimated 5f occupancy of 5.73 electrons for AmO₂ and 6.05 electrons for Am₂O₃ based on the interpretation of spectroscopic data with the support of AIM calculations aps.orgresearchgate.netresearchgate.netosti.govresearchgate.netarxiv.orgresearchgate.netosti.govdiva-portal.orgresearchgate.netarxiv.org. These values suggest that while Am₂O₃ is closer to the nominal 5f⁶ configuration expected for Am(III), AmO₂ shows a significant deviation from the nominal 5f⁵, indicating the complex nature of bonding and electron localization in these compounds.

The agreement between experimental RIXS spectra and calculations using the crystal-field multiplet approach for Am₂O₃ indicates the significantly localized character of the Am 5f states in this oxide aps.orgresearchgate.netresearchgate.netosti.govaps.org.

Charge Transfer Mechanisms in Americium Oxides.

Charge transfer plays a significant role in the electronic structure and bonding of americium oxides. It involves the movement of electron density between americium and oxygen atoms. Spectroscopic features, such as charge-transfer satellites in X-ray spectra, provide evidence for these mechanisms escholarship.orgaps.orgresearchgate.netresearchgate.netosti.govarxiv.orgchemrxiv.org.

AmO₂ has been classified as a charge-transfer compound researchgate.netarxiv.orgresearchgate.netosti.govdiva-portal.orgresearchgate.net. The band gap in AmO₂ is understood to be formed between the Am 5f and O 2p components, suggesting that charge transfer from O 2p to Am 5f states is likely to occur researchgate.net.

In Am₂O₃, the appearance of a low-intensity charge-transfer satellite in Am 5d-5f RIXS spectra at an energy loss of approximately 5.5 eV suggests weak Am 5f-O 2p hybridization escholarship.orgaps.orgresearchgate.netresearchgate.netosti.govarxiv.org. This is consistent with AIM estimations of 5f occupancy and indicates a degree of covalent interaction between americium 5f states and oxygen 2p states, even in this predominantly ionic compound escholarship.orgaps.orgresearchgate.netresearchgate.netosti.govarxiv.org. The charge-transfer energy (Δ) is a parameter used in theoretical models like AIM to describe the energy required to transfer an electron from the ligand (oxygen) to the metal (americium) escholarship.orgaps.orgresearchgate.netresearchgate.netosti.govaps.org. Values for Δ have been estimated from spectroscopic data and calculations escholarship.orgaps.orgresearchgate.netresearchgate.netosti.govaps.org.

In mixed uranium-americium oxides, the electronic states of americium and uranium have been observed to be similar to those in trivalent americium and pentavalent uranium oxides, suggesting the occurrence of charge transfer from americium to uranium in the solid solution process researchgate.net. This charge compensation phenomenon can lead to the oxidation of uranium to oxidation states above IV, even under reductive sintering conditions, and helps stabilize the cubic phase solid solution acs.org.

Here is a summary of some research findings:

CompoundSpectroscopic Technique UsedAm Oxidation StateEstimated 5f Occupancy (nf)Charge Transfer CharacterKey Findings
Am₂O₃XPS, XAS, RIXSAm(III)6.05 aps.orgresearchgate.netresearchgate.netosti.govresearchgate.netarxiv.orgresearchgate.netosti.govdiva-portal.orgresearchgate.netarxiv.orgMott-Hubbard system with weak charge-transfer satellite aps.orgresearchgate.netresearchgate.netosti.govresearchgate.netarxiv.orgresearchgate.netosti.govdiva-portal.orgarxiv.orgSignificantly localized Am 5f states aps.orgresearchgate.netresearchgate.netosti.govaps.org. Ground state is singlet Γ₁ of 5f⁶ configuration aps.orgresearchgate.netresearchgate.netosti.govaps.org.
AmO₂XPS, XASAm(IV)5.73 researchgate.netarxiv.orgresearchgate.netosti.govdiva-portal.orgresearchgate.netCharge-transfer compound researchgate.netarxiv.orgresearchgate.netosti.govdiva-portal.orgresearchgate.netBand gap between Am 5f and O 2p researchgate.net. Smaller charge transfer and stronger covalent interactions compared to PuO₂ researchgate.net.
Am-doped UO₂XASAm(III) at low concentrationsNot specified in the search resultsCharge transfer from Am to U suggested researchgate.netpsi.chacs.org.Am is in Am(III) state in the UO₂ lattice at low concentrations researchgate.netarxiv.orgresearchgate.netosti.govdiva-portal.org.
(U,Am)O₂±δ mixed oxidesXAS, XRD, EPMAAm(III) and/or Am(IV) depending on composition and homogeneity researchgate.netkit.eduhzdr.deNot specified in the search resultsCharge compensation and transfer between U and Am observed researchgate.netpsi.chacs.org.Am is often trivalent, but Am(IV) can be present, especially at higher Am content or in homogeneous samples researchgate.netkit.eduhzdr.de.

Theoretical and Computational Modeling of Americium Oxide Behavior

Density Functional Theory (DFT) and DFT+U Investigations

Density Functional Theory (DFT) and its extension, DFT+U, are widely used to study the properties of actinide oxides like AmO₂, which exhibit strong electron correlation effects due to their 5f electrons. The "+U" correction accounts for the on-site Coulomb interaction of these localized electrons, improving the accuracy of predictions.

Electronic Structure and Band Gap Calculations

DFT and DFT+U calculations are instrumental in determining the electronic structure of americium oxide, including the arrangement of electron energy levels and the band gap. Studies have shown that the electronic structure and chemical state in americium binary oxides and americium-doped uranium dioxide ((U, Am)O₂) can be investigated using these methods, often supported by experimental techniques like X-ray absorption spectroscopy. researchgate.netarxiv.orgdiva-portal.orgnih.govresearchgate.net

For AmO₂, the valence band maximum is primarily contributed by hybridized 2p-5f states, while the conduction band minimum is formed by 5f electronic states. arxiv.orgresearchgate.net The experimentally observed antiferromagnetic insulating nature of AmO₂ can be successfully reproduced by DFT+U calculations. arxiv.orgresearchgate.net

The calculated band gap values for AmO₂ can vary depending on the specific DFT functional and the value of the Hubbard U parameter used. For instance, a calculated band gap of 1.1 eV using GGA+U (6 eV) has been reported, which is close to the experimental value of 1.3 eV, although slightly underestimated. researchgate.net Another study using PBEsol+U found that the band gap of mixed oxides (U, Am)O₂ is significantly reduced to 0 eV compared to the band gaps of pure UO₂ and AmO₂. mdpi.com This reduction is mainly attributed to the strong Coulomb interaction of the 5f orbital electrons. mdpi.com

The density of states (DOS) provides further details on the electronic structure, illustrating the contributions of different atomic orbitals to the valence and conduction bands. researchgate.netmdpi.comjkps.or.kr

Prediction of Mechanical and Elastic Properties

DFT+U calculations are also employed to predict the mechanical and elastic properties of americium oxide. These properties are crucial for understanding the material's response to stress and its stability. Studies have calculated the elastic constants and various moduli for AmO₂, providing insights into its mechanical behavior. arxiv.orgresearchgate.net

Research indicates that AmO₂ is less stable against shear forces compared to plutonium dioxide (PuO₂). arxiv.orgresearchgate.net The stress-strain relationship of AmO₂ has been examined along different crystallographic directions using first-principles computational tensile tests. arxiv.orgresearchgate.net These studies found that similar to PuO₂, the osti.gov direction is the strongest in tension, while the researchgate.net direction is the weakest. arxiv.orgresearchgate.netresearchgate.net However, the theoretical tensile strengths of AmO₂ are predicted to be smaller than those of PuO₂. arxiv.orgresearchgate.netresearchgate.net

The elastic properties of mixed uranium-americium oxides ((U, Am)O₂) have also been investigated using DFT+U, showing that the incorporation of americium tends to decrease the elastic constants, particularly C₁₁, while having less effect on C₁₂ and C₄₄. researchgate.net

Simulation of High-Pressure Behavior and Phase Transitions

Computational methods, including DFT and DFT+U, are used to simulate the behavior of americium and its oxides under high-pressure conditions and predict potential phase transitions. aps.orgacs.orgiaea.orgresearchgate.netaps.org High pressure can induce changes in the electronic structure, potentially leading to the delocalization of 5f electrons and influencing structural transitions. aps.orgaps.orgacs.orgscispace.com

While DFT is expected to be more appropriate when 5f delocalization occurs under pressure, reproducing experimental photoemission spectra for the localized ground state can be challenging. aps.orgacs.org DFT predictions suggest that under compression, the peak structures of the 5f valence band may merge closer to the Fermi level, indicating the presence of itinerant 5f electrons. aps.orgacs.org The existence of such 5f bands is considered a prerequisite for certain pressure-induced phase transitions. aps.orgacs.org

Studies on metallic americium using GGA+U and hybrid DFT methods have investigated ground state properties and pressure-induced structural transitions, with GGA+spin orbit coupling+U showing better agreement with experimental structural transitions under pressure compared to hybrid DFT. aps.orgscispace.com

Advanced Computational Models

Beyond standard DFT and DFT+U, more advanced computational models are employed to address specific aspects of americium oxide behavior, particularly in interpreting spectroscopic data and predicting thermodynamic properties.

Anderson Impurity Model (AIM) for Spectroscopic Interpretation

The Anderson Impurity Model (AIM) is a theoretical framework used to interpret experimental spectroscopic data for systems with localized correlated electrons, such as the 5f electrons in americium oxides. researchgate.netarxiv.orgdiva-portal.orgnih.govresearchgate.net AIM calculations can incorporate the full multiplet structure arising from the interaction between 5f electrons and their interaction with a core hole created during spectroscopic experiments. researchgate.netarxiv.orgdiva-portal.orgnih.govresearchgate.net

AIM calculations have been used to support the interpretation of X-ray absorption spectroscopy data at shallow americium core edges, probing the 5f states and their bonding with oxygen states. researchgate.netarxiv.orgdiva-portal.orgnih.govresearchgate.net By comparing calculated spectra with experimental results, AIM helps in understanding the electronic structure and chemical state of americium in different oxide environments, including AmO₂ and Am₂O₃, and in mixed oxides like (U, Am)O₂. researchgate.netarxiv.orgdiva-portal.orgnih.govresearchgate.netiaea.org For example, AIM estimations of the 5f occupancy in Am₂O₃ from spectroscopic data suggest a value of 6.05 electrons, consistent with its classification as a Mott-Hubbard system, while AmO₂ is classified as a charge-transfer compound with a 5f occupancy of 5.73 electrons. researchgate.netarxiv.orgdiva-portal.orgnih.gov

CALPHAD Approach for Thermodynamic Modeling and Phase Diagram Prediction

The CALculation of PHAse Diagrams (CALPHAD) method is a powerful approach for thermodynamic modeling and predicting phase equilibria in multicomponent systems, including those involving americium oxides. acs.orgmdpi.comarxiv.orgacs.org The CALPHAD method constructs self-consistent Gibbs energy functions for various phases, which are then used to calculate equilibrium conditions. acs.org

CALPHAD modeling of the americium-oxygen (Am-O) system has been undertaken to understand the structural properties and phase equilibria in domains involving AmO₂₋ₓ, AmO₁.₆₁₊ₓ, and Am₂O₃. acs.orgmdpi.com These models are often refined using experimental data, such as high-temperature X-ray diffraction (HT-XRD). acs.orgmdpi.com CALPHAD assessments can provide insights into the melting behavior of americium dioxide, suggesting that it may not melt congruently and undergoes reduction at high temperatures before the appearance of a liquid phase. acs.org

CALPHAD, informed by ab initio calculations, has also been used to study the thermodynamics and predict phase diagrams of systems relevant to nuclear fuels, such as the americium-uranium (Am-U) system, even when experimental data are scarce. arxiv.org This approach helps in understanding phase stability and the behavior of americium in mixed oxide fuels. mdpi.comacs.orgmdpi.comarxiv.org

Compound Names and PubChem CIDs

Molecular Dynamics Simulations for Structural Evolution.

Molecular Dynamics (MD) simulations are employed to study the structural evolution and thermophysical properties of americium-containing oxides, including mixed oxides with uranium. researchgate.netresearchgate.net These simulations can evaluate properties like lattice parameters, heat capacity, and thermal conductivity over a range of temperatures. researchgate.netresearchgate.net For instance, MD calculations have been performed for (U₀.₇-ₓPu₀.₃Amₓ)O₂ fuels to assess these properties, indicating that heat capacity and thermal conductivity are largely unaffected by americium content up to 15%. researchgate.net MD simulations utilize interatomic potentials, such as the Morse-type potential added to the Busing–Ida type, with parameters fitted to experimental data like lattice parameters. researchgate.net Studies on uranium-americium mixed oxides (U₁-yAmyO₂-x) using MD have investigated structural, thermodynamic, and elastic properties, revealing a notable change in property evolution around 50% americium content, attributed to the varying oxidation states of the cations present. rsc.org

Chemical Bonding Theories and Relativistic Effects in Actinide Oxides.

Chemical bonding in actinide oxides, including those of americium, is a complex phenomenon influenced by the interplay of covalent and ionic interactions and significantly impacted by relativistic effects. researchgate.netosti.govroyalsocietypublishing.org Theoretical studies using methods like Density Functional Theory and molecular cluster methods are crucial for analyzing the nature of these bonds. osti.govacs.orgaip.org

Analysis of Covalent and Ionic Contributions to Bonding.

The chemical bonding in americium oxides, such as AmO₂, exhibits characteristics of both covalent and ionic contributions. arxiv.orgresearchgate.net AmO₂ can be classified as a charge-transfer compound. osti.govarxiv.orgresearchgate.netdiva-portal.orgescholarship.orgresearchgate.net In contrast, Am₂O₃ is considered more of a Mott-Hubbard system. osti.govarxiv.orgresearchgate.netdiva-portal.orgescholarship.orgresearchgate.net Density Functional Theory +U calculations on AmO₂ suggest that its chemical bonding character is similar to that of PuO₂, with smaller charge transfer and stronger covalent interactions between americium and oxygen atoms compared to purely ionic models. arxiv.orgresearchgate.net Studies on hydrated americyl ions, [AmO₂(H₂O)n]²⁺/¹⁺, also reveal both ionic and covalent characteristics in the Am-O bonds. acs.orgnih.govaip.org The Am-Owater bonds are primarily electrostatic but show a generally decreasing covalent character with increasing hydration number. nih.gov Analysis of bond critical points in theoretical studies can provide insights into the degree of electron sharing (covalent character) versus electrostatic attraction (ionic character). aip.org

Role of 5f-Electrons in Bonding and Electronic Structure.

The 5f electrons of americium play a pivotal role in the bonding and electronic structure of its oxides. researchgate.netosti.govosti.govarxiv.orgresearchgate.netdiva-portal.orgescholarship.orgresearchgate.netrroij.comosti.govescholarship.org The nature of the bonding between Am 5f states and oxygen states has been investigated using techniques like X-ray absorption spectroscopy and theoretical calculations such as the Anderson impurity model. osti.govarxiv.orgresearchgate.netdiva-portal.orgescholarship.orgresearchgate.net In AmO₂, the valence band maximum and conduction band minimum are contributed by hybridized 2p-5f and 5f electronic states, respectively. arxiv.orgresearchgate.net The 5f electron occupancy (n_f) is a key parameter in understanding the electronic structure. For AmO₂, the 5f occupancy is approximately 5.73 electrons, classifying it as a charge-transfer compound. osti.govarxiv.orgresearchgate.netdiva-portal.orgescholarship.orgresearchgate.netosti.gov For Am₂O₃, the 5f occupancy is around 6.05 electrons, consistent with its classification as a Mott-Hubbard system. osti.govarxiv.orgresearchgate.netdiva-portal.orgescholarship.orgresearchgate.netosti.gov The localized character of Am 5f states in Am₂O₃ is supported by experimental data and theoretical calculations. escholarship.org Relativistic effects, particularly spin-orbit coupling, are important in describing the electronic structure and bonding in actinide oxides, influencing the behavior of the 5f electrons. researchgate.netroyalsocietypublishing.orgacs.orgrsc.orgmdpi.comfigshare.comrsc.org These effects can lead to the splitting of 5f orbitals and influence the degree of hybridization with oxygen orbitals. royalsocietypublishing.orgmdpi.com

Research on Americium Oxide for Advanced Nuclear Fuel Cycle Applications

Americium Oxide as a Component in Transmutation Targets

Transmutation targets containing americium oxide are designed to be placed in high neutron flux environments, such as fast reactors or accelerator-driven systems (ADS), to facilitate the nuclear reactions necessary for transmutation. uknnl.comoecd-nea.org The design and composition of these targets are critical for efficient transmutation and material performance under irradiation.

Inert Matrix Fuel (IMF) Development with Americium Oxide

Inert Matrix Fuels (IMFs) are a class of nuclear fuels where the fissile or fertile material (in this case, americium) is dispersed within a non-fissile, non-fertile matrix material. iaea.org The purpose of the inert matrix is to provide structural support, enhance thermal conductivity, and minimize the production of new actinides. iaea.org Americium oxide particles dispersed in an inert matrix form a "cercer" (ceramic-ceramic) composite. iaea.org

Research into IMF development with americium oxide explores various matrix materials, including oxides like magnesium aluminate spinel (MgAl₂O₄), magnesium oxide (MgO), and stabilized zirconium dioxide (ZrO₂). iaea.orgoecd-nea.orgresearchgate.net The goal is to find matrices that are compatible with americium oxide, possess favorable thermophysical properties, and exhibit resistance to radiation damage. iaea.orgresearchgate.net The infiltration process, where a porous inert matrix is impregnated with an americium-containing solution followed by thermal treatment, is one method being developed for fabricating Am-containing targets with homogeneous dispersion. oecd-nea.orgresearchgate.net This method can reduce dust formation compared to traditional powder mixing. oecd-nea.org

Solid Solution Targets: (U,Am)O₂ and (Th,Am)O₂ Research

Another approach involves forming solid solutions where americium oxide is incorporated directly into the crystal lattice of another oxide, typically uranium dioxide (UO₂) or thorium dioxide (ThO₂). oecd-nea.orgoecd-nea.org These mixed oxides, such as (U,Am)O₂ and (Th,Am)O₂, offer the potential for a more homogeneous distribution of americium at the atomic level. rsc.orgkuleuven.be

Research on (U,Am)O₂ solid solutions investigates compositions with varying americium concentrations. rsc.orgacs.org Studies have focused on the synthesis of homogeneous nanocrystalline particles of these mixed oxides and their behavior under self-irradiation. rsc.orgresearchgate.net (U,Am)O₂ can be considered as a minor actinide-bearing blanket fuel in fast neutron reactors. acs.org The oxygen-to-metal (O/M) ratio in (U,Am)O₂ is a critical property that influences fuel performance and actinide redistribution under irradiation. iaea.orgtandfonline.comtudelft.nl

(Th,Am)O₂ solid solutions are also being researched, partly due to the favorable properties of ThO₂ as a matrix and its potential for easier licensing compared to uranium-bearing fuels. oecd-nea.org Thorium dioxide has a very high melting point and good thermal stability. wikipedia.orgamericanelements.com The use of (Th,Am)O₂ as spherical particles dispersed in a metal inert matrix, such as molybdenum, is a novel target concept being explored to suppress the high oxygen potential associated with americium addition and reduce irradiation damage to the matrix. tandfonline.com

Microstructure and Homogeneity Requirements for Target Performance

The microstructure and homogeneity of americium-containing targets are crucial for their performance under irradiation. oecd-nea.orgacs.orgresearchgate.net In heterogeneous targets, where americium oxide particles are dispersed in an inert matrix, the size and distribution of these particles influence the extent of irradiation damage in the matrix caused by fission fragments. tandfonline.com Macro-dispersed targets with larger particle sizes (around 100 µm) are being investigated to minimize the damaged volume in the inert host material. oecd-nea.org Conversely, micro-dispersed targets with smaller particle sizes (around 1 µm), produced by wet routes like infiltration or dry high-energy mixing, aim for a more homogeneous distribution. oecd-nea.org

For solid solution targets like (U,Am)O₂, achieving a homogeneous distribution of americium within the oxide matrix is essential to ensure uniform transmutation and predictable material behavior. rsc.orgkuleuven.be Inhomogeneous distribution or the presence of secondary phases can lead to localized effects, potentially impacting thermal conductivity, swelling, and the release of fission gases and helium. oecd-nea.orgacs.orgresearchgate.net Characterization techniques like electron probe microanalysis (EPMA) are used to assess the homogeneity of americium and uranium distribution in sintered solid solutions. kuleuven.be

Behavior of Americium Oxide Under Irradiation Conditions

The behavior of americium oxide and americium-containing fuels/targets under the harsh conditions of a nuclear reactor, particularly under intense neutron irradiation and self-irradiation from alpha decay, is a critical area of research.

Self-Irradiation Damage Mechanisms and Structural Stability

Americium isotopes, especially ²⁴¹Am, undergo alpha decay, which leads to significant self-irradiation damage within the oxide material. The alpha particles and recoil nuclei displace atoms from their lattice positions, creating point defects (vacancies and interstitials) and potentially larger defect clusters. e3s-conferences.org This damage can lead to lattice swelling and changes in material properties. acs.orge3s-conferences.org

Studies on americium oxide (AmO₂) and uranium-doped americium oxide have shown that while self-irradiation causes damage, the materials can remain crystalline even after accumulating high alpha doses. acs.orge3s-conferences.org Compared to pure AmO₂, uranium-doped americium oxide has shown improved behavior under alpha self-irradiation. acs.org Although extended defects may be few, a background of sub-nanometric bubbles can be observed. e3s-conferences.org The lattice parameter evolution under self-irradiation may show saturation, but bubble formation at high cumulative doses needs to be considered for total swelling. e3s-conferences.org

The structural stability of americium oxides is also influenced by their stoichiometry. AmO₂ tends to release oxygen when heated above 1000 °C, even in an oxygen atmosphere, and can undergo structural changes. acs.org Am₂O₃ is sensitive to oxidation to AmO₂.₀₀, which can compromise pellet integrity due to associated structural and density changes. acs.org The high oxygen potential of AmO₂ makes it difficult to produce fuels with stoichiometric americium dioxide, and intermediate compositions like AmO₁.₆₂ may be preferred, although their preparation requires accurate control. researchgate.net

Helium Generation and Retention in Americium Oxide Materials

Alpha decay of americium isotopes, as well as subsequent decay in the transmutation chain (e.g., ²⁴²Cm decaying to ²³⁸Pu), produces helium nuclei. oecd-nea.org This helium accumulates within the fuel or target material, leading to the formation of helium bubbles. acs.orge3s-conferences.org The generation and retention of helium are significant concerns as they contribute to material swelling and can affect the mechanical integrity of the fuel pellet and cladding. oecd-nea.orge3s-conferences.orgresearchgate.net

Research on americium-containing fuels investigates the behavior of this radiogenic helium. Studies on materials like (Pu,Am)O₂ and AmO₂ have observed the formation of sub-nanometric helium bubbles. e3s-conferences.orgresearchgate.net The concentration and size of these bubbles can increase with accumulated alpha dose. e3s-conferences.org While some studies indicate that oxide pellets can accommodate significant amounts of helium, the release of helium from the lattice is influenced by factors like microstructure and defects. e3s-conferences.orgrsc.org Determining the helium retention capacity of these materials and understanding the mechanisms of helium diffusion and bubble formation are crucial for predicting fuel performance and designing targets that can accommodate the generated gas. e3s-conferences.orgresearchgate.net The design, particularly the porosity of the material, should account for helium accumulation. e3s-conferences.org

Evolution of Radiation-Induced Defects in Crystal Lattice

Americium isotopes are strong alpha emitters, and the self-irradiation from alpha decay causes significant radiation damage in materials containing americium oxide. epj-conferences.orgcambridge.org This damage is primarily due to the recoil of the daughter nuclide, which displaces a large number of lattice atoms in a dense collision cascade. For instance, in ²⁴¹Am decay, the ²³⁷Np ion receives a recoil energy of 91 keV, displacing approximately 1200–1300 lattice atoms. The emitted alpha particle also causes displacements, though fewer, contributing to a total of about 1500 atomic defects per alpha decay in AmO₂. cambridge.org This high defect production rate can lead to a damage level of 1 dpa (displacements per atom) in AmO₂ within just one week of storage. cambridge.org

The effects of self-irradiation on the crystal lattice of americium oxide and americium-bearing materials have been studied using various techniques, including powder X-ray diffraction (PXRD), transmission electron microscopy (TEM), and low-temperature heat-capacity measurements. cambridge.orgresearchgate.net In materials with a fluorite structure, such as AmO₂ and (U,Am)O₂ solid solutions, self-irradiation typically leads to a moderate swelling of the unit cell volume due to the accumulation of defects, while the material generally preserves its crystallinity. epj-conferences.orgcambridge.orgresearchgate.net For example, the lattice parameter of fresh AmO₂ is around 5.372 to 5.377 Å, and after 100 days, an increase of 0.2–0.3% has been observed, with the unit cell reaching values between 5.385 and 5.392 Å. cambridge.org The swelling kinetics increase with higher americium content. epj-conferences.org

Studies on (U,Am)O₂±δ compounds with varying Am content have shown that the fluorite-type structure remains stable under alpha self-irradiation over several months. epj-conferences.org An initial oxidation phenomenon might occur, particularly at lower Am concentrations, leading to a decrease or isostructural transition to a phase with a smaller lattice parameter. epj-conferences.org Following this, an increase in lattice parameter is observed, exhibiting an asymptotic behavior that saturates after a few months. epj-conferences.org This structural swelling can be described by an exponential ingrowth curve to saturation. epj-conferences.orgresearchgate.net

TEM studies of alpha-damaged plutonium and americium dioxides have revealed the formation of dislocation loops and helium bubbles. cambridge.org Helium is produced from alpha decay and can accumulate within the crystal lattice. epj-conferences.orgcambridge.org Annealing studies indicate that significant diffusion of helium or recovery of defects may not occur at typical storage temperatures. cambridge.org However, studies on (U,Am)O₂±δ have shown helium release occurring at elevated temperatures, with subnanometric cavities (He bubbles) observed before thermal treatment and larger cavities (2-5 nm) after treatment. epj-conferences.org

The radiation tolerance of materials with the fluorite crystal structure is considered high, as they have a natural tendency to accommodate lattice disorder. acs.org This characteristic is important for materials intended to host actinides and radioactive waste. acs.org

Americium Oxide in Advanced Nuclear Waste Immobilization Forms

The long-term management of nuclear waste containing americium requires its immobilization in durable materials that can withstand the effects of radiation and prevent the release of radionuclides into the environment. researchgate.netansto.gov.au Ceramic waste forms are being extensively researched as potential hosts for actinides due to their superior aqueous durability and radiation resistance compared to glasses. researchgate.netansto.gov.aumdpi.com

Research into Ceramic Waste Forms Containing Americium Oxide

Research into ceramic waste forms containing americium oxide focuses on incorporating americium into the crystal structure of stable ceramic phases. Various ceramic structures are being investigated for their ability to host actinides, including simple oxides with fluorite structure, complex oxides like pyrochlore (B1171951) and zirconolite, and phosphates such as monazite (B576339) and apatite. mdpi.com

Americium oxide (AmO₂) can be used as a starting material for synthesizing these ceramic forms. researchgate.netiaea.org However, pure americium dioxide is not easily sinterable and can undergo phase changes upon heating, transforming from the tetravalent cubic dioxide to the trivalent hexagonal sesquioxide (Am₂O₃). acs.org The hexagonal form exhibits anisotropic thermal expansion, which can lead to cracking during sintering. acs.org Doping with other oxides, such as uranium dioxide, has been proposed to stabilize the cubic structure during sintering. acs.orgacs.org

Studies have investigated the incorporation of americium into specific ceramic phases. For instance, research has been conducted on incorporating americium into apatite-like silicate (B1173343) crystals within aluminoborosilicate glass-ceramics. researchgate.net These studies compare the partitioning and structural role of americium with that of lanthanides like neodymium and lanthanum, which have similar crystal chemistry. researchgate.net Results suggest that Am³⁺ and Nd³⁺ behave similarly in both the glass and crystalline structures of these glass-ceramics. researchgate.net

Titanate nuclear waste ceramics, such as those based on perovskite and zirconolite, have also been studied for their ability to incorporate transuranic elements, including americium. iaea.org Studies using Am₂O₃ have shown that a significant proportion of transuranics partition between perovskite and zirconolite phases. iaea.org However, the solid-state behavior of transuranic elements in titanate waste forms is not yet fully understood, and further research is needed to optimize ceramic formulations for incorporating fast breeder reactor wastes. iaea.org

The synthesis of ceramic waste forms containing americium often involves processes like cold pressing and sintering, hot pressing, hot isostatic pressing, or spark plasma sintering (SPS). mdpi.com SPS is considered promising for working with actual radioactive materials due to its ability to achieve high densities quickly. mdpi.com

Long-Term Stability Studies of Americium-Bearing Materials in Geological Repositories

The long-term stability of americium-bearing materials in geological repositories is a critical aspect of nuclear waste management. Geological disposal relies on multiple barriers, including the waste form itself and the surrounding geological environment, to contain radionuclides over very long timescales. ornl.govgeus.dk

Studies on the long-term stability of americium-bearing waste forms focus on their resistance to radiation damage and their durability in the presence of groundwater under repository conditions. The self-irradiation effects discussed in Section 6.2.3 are particularly relevant to long-term stability, as accumulated damage can potentially affect the material's structure and its ability to retain radionuclides. epj-conferences.orgcambridge.orgresearchgate.net While some ceramic forms like those with the fluorite structure show good radiation tolerance and can accommodate defects while maintaining crystallinity, others may undergo amorphization or significant structural changes. researchgate.netresearchgate.netacs.org

Research includes studying the behavior of americium-containing materials under simulated repository conditions, which may involve exposure to water, various chemical environments, and elevated temperatures and pressures. The goal is to understand the mechanisms of degradation, radionuclide release rates, and the long-term integrity of the waste form.

The concept of geological repositories involves placing waste forms in stable geological formations, such as crystalline rock or clay deposits, at significant depths. ornl.govgeus.dk The natural geological barrier provides additional containment and limits the access of groundwater to the waste form. ornl.govgeus.dk Long-term stability studies consider the interaction between the waste form and the geological environment, including potential geochemical reactions and the impact of microbial activity.

Compound Names and PubChem CIDs

Compound NamePubChem CID
Americium Oxide57461988
Americium Sesquioxide (Am₂O₃)22506319 (for Am₂O₃-6) nih.gov, 6453913 (for Americium-241 oxide, Am₂O₃-6) nih.gov

Note: PubChem lists multiple CIDs for "Americium oxide," potentially referring to different stoichiometric forms or isotopes. CID 57461988 is listed for "Americium dioxide". CIDs 22506319 and 6453913 are associated with "Americium oxide | Am2O3-6", which corresponds to americium sesquioxide. nih.govnih.gov Given the context of AmO₂, CID 57461988 is the most relevant for americium dioxide.

Interactive Data Table Example (Illustrative - based on potential data structure, actual data would require specific values from research):

Material TypeInitial Lattice Parameter (Å)Time (Days)Lattice Parameter (Å)Relative Swelling (%)
AmO₂5.37505.3750.00
AmO₂5.375505.3820.13
AmO₂5.3751005.3900.28
(U,Am)O₂ (Low Am)5.40005.4000.00
(U,Am)O₂ (Low Am)5.4001005.4140.26

(Note: This table is a conceptual representation. Specific numerical data points would need to be sourced and formatted appropriately for a truly interactive table implementation.)

Environmental Geochemistry and Radionuclide Migration Research Involving Americium Oxide

Dissolution and Solubility Studies of Americium Oxide in Aqueous Systems

The dissolution and solubility of americium oxide phases in aqueous environments are fundamental processes controlling the concentration of americium in groundwater and its potential for migration.

Experimental Determination of Solubility in Relevant Geochemical Environments

Experimental studies are conducted to determine the solubility of americium oxides and other relevant americium solid phases under conditions representative of potential nuclear waste repository environments. These environments can vary significantly in terms of pH, carbonate concentration, ionic strength, and the presence of other complexing ligands.

Research indicates that in environmentally relevant aqueous solutions, americium is predominantly found in the trivalent oxidation state (Am(III)) scispace.commdpi.compnnl.gov. The solubility-limiting species for Am(III) in many natural waters is the insoluble trivalent americium hydroxocarbonate, Am(OH)(CO3) scispace.commdpi.com. Studies have measured the solubility of Am(III) hydroxide (B78521), Am(OH)3, in dilute salt solutions, reporting a log K0S10 (thermodynamic equilibrium constant for the dissolution of amorphous Am(OH)3) of 17.5 ± 0.3 iaea.orgenergy.gov. However, Am(OH)3 is reported to be very soluble at pH values below 6.5 energy.gov.

The solubility of americium is significantly influenced by carbonate concentration and pH nrc.govenergy.govosti.gov. In carbonate-rich groundwaters, carbonate complexes of americium are the prevailing species in the pH range of 6–11 nih.gov. Studies have investigated the solubility of AmOHCO3 as a function of pH and carbonate concentration, showing complex behavior energy.gov. Long-term equilibrations have indicated that AmOHCO3(c) is a thermodynamically stable solid phase in equilibrium with solutions where the total carbonate concentration is below 0.1 M and the pH is between 5.5 and 13.1 energy.gov. Conflicting data exist for americium complexes with carbonates, highlighting the need for further experimental work to accurately determine solubility and speciation nrc.gov.

Data on americium solubility in specific groundwater compositions, such as Well J-13 water from the Nevada Test Site, have been used to calculate americium solubility and predominant aqueous species nrc.gov. At pH 7 to 8 in this water, AmCO3+ is the predominant aqueous species, and solid Am2(CO3)3 was also found to be near saturation nrc.gov. Although Am(OH)3 was undersaturated under these specific conditions, it could control solubility at higher pH or lower total carbonate concentrations nrc.gov.

Here is a table summarizing some experimental solubility data points for americium solid phases:

Solid PhaseConditions (Temperature, Medium)Log K0S10 or relevant observationSource
Am(OH)3 (amorphous)25°C, Dilute salt solutions17.5 ± 0.3 iaea.orgenergy.gov
Am(OH)3pH < 6.5Very soluble energy.gov
AmOHCO3(c)25°C, 0.1 M NaClO4Solubility product quotient measured osti.gov
AmOHCO3(c)Total carbonate < 0.1 M, pH 5.5-13.1Thermodynamically stable solid phase energy.gov

Sorption and Migration Behavior of Americium in Geologic Media

The migration of americium in the subsurface is strongly influenced by its interaction with geologic media, including sorption onto mineral surfaces and the effects of dissolved organic matter.

Interaction of Americium Oxide with Mineral Surfaces

Sorption onto mineral surfaces is a key process that retards the migration of radionuclides in geologic media osti.govacs.orgenergy.gov. The degree of americium adsorption is dependent on several parameters, including pH, complexation with dissolved ligands, and the type and surface area of the mineral pnnl.gov.

Important minerals that can adsorb americium include various metal oxides (such as iron oxides, manganese oxides, and aluminum oxides), clay minerals, calcite, and silica, all of which are common in many sediments pnnl.gov. Studies have investigated the sorption of americium on various geologic media, including granite, quartz monzonite, argillite, alluvium, and tuffs osti.govresearchgate.netosti.gov.

Research on the sorption of Am(III) onto 6-line-ferrihydrite, an iron oxyhydroxide mineral, has shown that Am(III) sorbs as a bidentate corner-sharing species onto the surface at both low (pH 5.5) and higher (pH 8.0) pH values acs.org. This provides insight into the molecular-scale interaction mechanisms.

The distribution coefficient (Kd), which represents the ratio of the nuclide sorbed onto the solid to the nuclide in solution, is a commonly used parameter to quantify sorption researchgate.netiaea.orgtandfonline.com. Studies have measured Kd values for americium on different minerals and in various groundwater compositions acs.orgresearchgate.net. For example, Kd values for Am on quartz and montmorillonite (B579905) in groundwater and concentrated NaCl solutions have been reported, showing a sharp increase in sorption in the pH range of 3-5 researchgate.net.

Sorption isotherms, such as the Freundlich isotherm, are used to mathematically describe sorption and desorption behavior acs.org. These isotherms can help estimate radionuclide solubilities in the presence of geologic solids acs.org. Most radionuclides, including americium, appear to be irreversibly sorbed on some geologic solids, as indicated by the different slopes of sorption and desorption isotherms acs.org.

Influence of Humic and Fulvic Acids on Americium Mobility

Dissolved organic matter, particularly humic and fulvic acids, can significantly influence the mobility of americium in the environment by forming soluble complexes scispace.commdpi.comnih.goviaea.orgosti.govresearchgate.net. Humic substances are formed from the degradation of biomass and possess substantial chelation properties for metal ions tandfonline.com.

Studies have shown that increasing the concentration of either humic or fulvic acid in groundwater can significantly inhibit the sorption of americium onto geologic media like crushed basalt iaea.org. This leads to a decrease in distribution ratios (Kd values), suggesting enhanced mobility of americium in the presence of these organic substances iaea.org. For instance, the addition of as little as 1 mg/L of dissolved organic carbon can decrease americium adsorption by 25% to 50%, and higher concentrations (100 to 200 mg/L) can lead to a decrease of one to two orders of magnitude iaea.org.

Fulvic acids, due to their higher solubility and smaller molecular size compared to humic acids, are considered to make metal ions more soluble researchgate.netradioprotection.org. The mobility of americium in soil-plant systems can be enhanced by fulvic acids radioprotection.org.

Experiments with 241Am tracers have shown that Am(III) forms very strong complexes with humic acid, with formation constants of approximately 105 iaea.org. This strong complexation with dissolved organic matter can lead to the transport of americium as mobile humic complexes or associated with colloids stabilized by organic matter tandfonline.comresearchgate.netosti.gov.

The influence of humic acid on americium sorption can be dependent on the molecular size of the humic acid tandfonline.com. Studies have shown that 241Am selectively forms stable compounds with humic acid fractions ranging from 30,000 to 100,000 in molecular weight tandfonline.com.

Here is a table illustrating the influence of humic and fulvic acids on americium sorption (based on trends observed in research):

Organic Matter TypeConcentration IncreaseEffect on Americium Sorption (Kd)Implication for MobilitySource
Humic AcidIncreasingDecreasesIncreased mobility iaea.orgtandfonline.com
Fulvic AcidIncreasingDecreasesIncreased mobility iaea.orgradioprotection.org

Speciation of Americium in Environmental Systems relevant to Oxide Forms

The speciation of americium, which refers to the different chemical forms it takes in environmental systems, is critical for understanding its behavior, including its solubility, sorption, and mobility. In environmental systems relevant to oxide forms, americium speciation is primarily controlled by pH, redox conditions, and the presence of complexing ligands, particularly hydroxide and carbonate scispace.commdpi.compnnl.govnih.govosti.gov.

Under typical environmental conditions, americium is expected to be present primarily as Am(III) scispace.commdpi.compnnl.govenergy.govusgs.gov. While other oxidation states (IV, V, VI) are possible, Am(III) is the most stable in natural aqueous environments and is very unlikely to undergo redox reactions under these conditions scispace.commdpi.compnnl.gov.

The speciation of Am(III) in aqueous solutions is dominated by hydrolysis products and carbonate complexes, depending on the pH and carbonate concentration mdpi.comnrc.govnih.govosti.gov. In acidic solutions (pH < 7), the free Am3+ ion is the dominant species mdpi.com. As pH increases, hydrolysis products such as Am(OH)2+ and Am(OH)2+ can become important in the near-neutral pH range (7 < pH < 8) mdpi.com. However, in the presence of carbonate, carbonate complexes such as Am(CO3)+, Am(CO3)2-, and Am(CO3)33- become increasingly predominant with increasing pH and carbonate concentration mdpi.comnrc.govnih.govosti.gov. At pH 9, Am(CO3)33- can be the predominant species mdpi.com.

The solubility-limiting solid phase often dictates the maximum concentration of dissolved americium and influences the prevailing aqueous species in equilibrium with the solid scispace.commdpi.comnrc.govenergy.gov. As mentioned earlier, Am(OH)(CO3) and AmOHCO3(c) are identified as important solubility-controlling phases in carbonate-bearing systems scispace.commdpi.comenergy.gov.

The presence of dissolved organic matter, such as humic and fulvic acids, also significantly impacts americium speciation by forming strong soluble complexes mdpi.comnih.goviaea.orgosti.gov. These organic complexes can increase the total dissolved americium concentration and enhance its mobility iaea.orgtandfonline.comradioprotection.org.

In some instances, americium may be associated with colloidal particles, forming "pseudo colloids" where americium is sorbed onto or incorporated into mineral or organic colloids pnnl.govenergy.govresearchgate.net. This colloidal association can facilitate the transport of americium in the subsurface pnnl.govtandfonline.com.

Studies investigating americium speciation in trench waters at legacy radioactive waste disposal sites have found that large proportions of dissolved americium can be associated with mobile colloids in the submicron size range researchgate.net.

While americium is generally expected to be in the Am(III) oxidation state in most environmental conditions, there is some research suggesting the potential for Am(IV) to exist within the structure of crystalline PuO2 particles due to the decay of 241Pu to 241Am researchgate.netosti.gov. This indicates that the solid matrix can influence the oxidation state and behavior of ingrown americium.

The speciation of americium is a complex interplay of inorganic and organic complexation, pH, redox potential (though less significant for Am compared to Pu), and interactions with solid and colloidal phases in the environment.

Here is a simplified representation of dominant inorganic americium species in aqueous solution as a function of pH and carbonate (based on general trends):

pH RangeCarbonate ConcentrationDominant Inorganic SpeciesSource (General)
pH < 7Low to HighAm3+ mdpi.com
7 < pH < 8LowAm3+, Am(OH)2+, Am(OH)2+ mdpi.com
7 < pH < 8HighAm(CO3)+, Am(CO3)2- mdpi.comnrc.govnih.gov
pH > 8HighAm(CO3)2-, Am(CO3)33- mdpi.comnih.gov

Note: This table provides a general overview, and the exact predominance fields depend on the specific concentrations of ligands and other solution parameters.

Future Research Directions and Challenges in Americium Oxide Science

Development of Novel Synthesis Routes for Enhanced Material Properties

Current research is focused on developing new synthesis methods for americium oxide to achieve enhanced material properties, crucial for demanding applications. One area of investigation involves stabilizing specific americium oxide phases, such as the cubic americium oxide, by doping with other elements like uranium. acs.org This approach has shown promise in improving material properties and safety aspects, including better behavior under sintering conditions and increased resistance to alpha self-irradiation. acs.org

Another novel synthesis pathway being explored is the chlorination of americium oxide (Am₂O₃) using agents like zirconium tetrachloride (ZrCl₄) in molten salt environments, such as a LiCl–KCl eutectic. researchgate.net This method aims to produce americium trichloride (B1173362) (AmCl₃) from the oxide, which is relevant for electrochemical studies and potentially for reprocessing strategies. researchgate.net The advantage of this route is that it avoids the production of mixed hazardous-radioactive waste and yields a non-electrochemically active byproduct (ZrO₂). researchgate.net

Furthermore, techniques like sol-gel synthesis are being investigated using surrogates like neodymium oxide (Nd₂O₃) for americium oxide microspheres, particularly for applications in radioisotope power systems. le.ac.ukacs.org Developing dust-free synthesis routes is important for handling radioactive materials. acs.org

Advanced In-Situ Characterization Techniques Under Extreme Conditions

Characterizing americium oxide, especially under the extreme conditions it might experience in nuclear reactors or space environments, requires advanced in-situ techniques. The high radioactivity of americium presents a significant challenge for experimental studies, necessitating specialized shielded facilities and techniques. acs.orgresearchgate.net

Techniques like high-resolution X-ray absorption near-edge structure (HR-XANES) are used to confirm the oxidation states of americium in various compounds, providing crucial information about their chemical behavior and stability. acs.org Powder X-ray diffraction combined with Rietveld refinement is employed to determine crystal structures at different temperatures. acs.org

Research also involves studying the behavior of mixed actinide oxides, including uranium-americium oxides, at high temperatures using techniques like high-temperature X-ray diffraction to understand their oxidation kinetics and phase stability under oxidizing conditions. researchgate.net Laser heating is also used to experimentally study the melting behavior of these materials under different atmospheres. researchgate.net

Raman spectroscopy is another powerful technique being adapted for studying nuclear materials under extreme conditions. researchgate.net It can be used to identify different oxides, study oxygen defects, and investigate mixed actinide systems. researchgate.net Adapting Raman microspectroscopy for use within shielded cells is crucial for overcoming the challenges posed by sample radioactivity. researchgate.net

Integration of Multiscale Modeling for Predictive Capabilities

Multiscale modeling is playing an increasingly important role in predicting the behavior and properties of nuclear fuels, including those containing americium oxide. This approach integrates computational methods across different length and time scales, from atomistic simulations to macroscopic fuel performance codes. researchgate.neteera-jpnm.com

The goal is to improve the ability of simulation codes to predict fuel rod behavior under irradiation and during postulated accidents. This includes modeling the behavior of fission products in oxide fuels, which involves considering interrelated phenomena from nuclear physics, chemistry, and mechanics across various scales.

Multiscale models are used to predict irradiation effects on properties such as thermal conductivity, oxygen diffusivity, and thermal expansion in ceramic fuels. researchgate.net By combining atomistic models with continuum thermochemical calculations, researchers can predict point defect concentrations, stoichiometry, and oxygen diffusivity at various temperatures and oxygen pressures. researchgate.net

Efforts are also focused on improving the link between different modeling scales, particularly the mesoscopic scale, which bridges data from lower scales to macroscopic fuel performance codes. eera-jpnm.com This integrated approach enhances the predictive capability of models and contributes to the development of innovative fuels. eera-jpnm.com

Exploration of New Applications and Material Designs for Americium Oxide

Beyond its role in nuclear fuel, americium oxide is being explored for new applications, particularly as a heat source in radioisotope power systems (RPSs) for space missions. acs.orgle.ac.ukresearchgate.netlanl.gov Americium-241 (²⁴¹Am), in the form of its oxide, is considered a potential alternative to plutonium-238 (²³⁸Pu) for radioisotope thermoelectric generators (RTGs) and radioisotope heating units (RHUs). acs.orgle.ac.uklanl.gov While ²⁴¹Am has a lower power density than ²³⁸Pu, its longer half-life can provide a more stable energy source over extended periods. acs.org

Research in this area involves developing americium-based compounds suitable for integration into RPS systems, considering factors like chemical stability at high temperatures and resistance to self-irradiation damage. le.ac.ukresearchgate.net Novel material designs, such as uranium-doped americium oxide, are being investigated to improve material properties and enhance safety against radioactive material dispersion in accidental conditions. acs.org

There is also exploratory research into using americium-based compounds with advanced thermal insulation and encapsulation for deep space missions. researchgate.net This includes investigating candidate americium compounds for chemical stability and self-irradiation damage, assessing new thermoelectric converter materials containing actinides, and designing robust encapsulations. researchgate.net

While still in early stages and facing significant challenges due to its radioactivity, there is even theoretical exploration into the potential of americium nanoparticles for medical applications, such as optothermal treatment, based on their light absorption and heat generation properties. oatext.com

Addressing Long-Term Performance and Sustainability in Nuclear Applications

A critical area of future research involves addressing the long-term performance and sustainability of americium oxide, particularly in nuclear fuel cycles and waste management. Americium isotopes, as minor actinides, are significant contributors to the long-term radiotoxicity and decay heat of spent nuclear fuel. researchgate.netresearchgate.net

Recycling americium, often in oxide forms within advanced fuels, is a key strategy being investigated to reduce the long-term radiotoxicity of radioactive waste. researchgate.netresearchgate.netcea.fr This involves partitioning americium from other components of spent fuel for transmutation in advanced reactor systems, such as fast reactors. researchgate.netcea.fracs.org

Research focuses on the behavior of americium-bearing fuels under irradiation, including the formation and behavior of helium from alpha decay and the material's resistance to radiation damage. researchgate.netresearchgate.nete3s-conferences.org Understanding the long-term stability of americium oxide phases and their interaction with other fuel components and cladding materials is crucial for ensuring the safety and reliability of advanced nuclear fuel designs. researchgate.net

Sustainable radioactive waste management also requires investigating the electronic structure of actinide materials like americium oxide to understand their behavior and properties relevant to long-term storage and disposal. researchgate.netescholarship.org Research into the chemical durability of americium oxide forms is essential for evaluating their performance in potential geological repositories. researchgate.net

Addressing the challenges of separating americium from other actinides and lanthanides, which have similar chemical properties, remains a significant area of research to enable efficient recycling and waste management strategies. researchgate.netamericanelements.com

Here is a table summarizing some key data points found in the search results related to americium oxide research:

Property/Study AreaDetailSource Index
Synthesis Stabilization of cubic Am oxide via U doping acs.org
Chlorination of Am₂O₃ with ZrCl₄ in molten salt researchgate.net
Sol-gel synthesis of surrogate Nd₂O₃ microspheres acs.org
Characterization HR-XANES for Am oxidation states acs.org
High-temperature XRD for oxidation kinetics of (U,Am)O₂ researchgate.net
Raman spectroscopy for nuclear materials under extreme conditions researchgate.net
Modeling Multiscale modeling for fission product behavior in oxide fuels
Predicting irradiation effects (thermal conductivity, diffusivity) researchgate.net
Applications (Space Power) ²⁴¹AmO₂ as heat source for RTGs/RHUs acs.orgle.ac.uklanl.gov
Uranium-doped Am oxide for improved safety in space applications acs.org
Long-Term Performance/Sustainability Americium as contributor to long-term radiotoxicity of spent fuel researchgate.netresearchgate.net
Recycling/transmutation of americium in fast reactors researchgate.netresearchgate.netcea.fr
Radiation damage and helium behavior in Am-bearing fuels researchgate.netresearchgate.nete3s-conferences.org

Q & A

Basic: What are the standard protocols for synthesizing high-purity americium oxide (Am₂O₃) in laboratory settings, and how can contamination be minimized during synthesis?

Methodological Answer:
High-purity Am₂O₃ is typically synthesized via thermal decomposition of americium precursors (e.g., Am(OH)₃ or Am(NO₃)₃) under controlled atmospheres. Key steps include:

  • Conducting reactions in inert argon-gloveboxes to prevent oxidation or moisture absorption.
  • Using quartz or platinum crucibles to avoid material interactions.
  • Gradual heating (e.g., 600–800°C) to ensure complete decomposition while monitoring phase purity via in-situ X-ray diffraction (XRD).
    Contamination is minimized by rigorous precursor purification (e.g., recrystallization of salts) and post-synthesis characterization using energy-dispersive X-ray spectroscopy (EDS) to detect trace impurities .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the structural and chemical properties of americium oxide, and what are the key parameters to report?

Methodological Answer:

  • XRD : Essential for crystallographic phase identification (e.g., α-Am₂O₃ vs. β-Am₂O₃). Report lattice parameters, space group, and preferred orientations.
  • X-ray Photoelectron Spectroscopy (XPS) : Determines oxidation states (e.g., Am³⁺ vs. Am⁴⁺). Include peak deconvolution methods and calibration standards.
  • Raman Spectroscopy : Identifies vibrational modes linked to oxygen coordination. Specify laser wavelength and power to avoid radiation-induced phase changes.
  • Thermogravimetric Analysis (TGA) : Measures thermal stability. Report heating rates and atmosphere composition (e.g., O₂ vs. N₂).
    All data must include error margins and instrument calibration details to ensure reproducibility .

Advanced: How can researchers resolve discrepancies in reported solubility rates of americium oxide in different aqueous matrices, and what experimental controls are critical for such studies?

Methodological Answer:
Discrepancies often arise from variations in particle size, matrix pH, or redox conditions. To address this:

  • Standardize Particle Size : Use sieving or centrifugation to isolate specific size fractions.
  • Control Redox Environment : Introduce chelating agents (e.g., citrate) or buffer systems to stabilize oxidation states.
  • Cross-Validate Techniques : Compare solubility data from batch experiments with in-situ spectroscopic methods (e.g., UV-Vis monitoring of Am³⁺ ions).
    Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate experimental design and prioritize controls that align with study objectives .

Advanced: What methodologies are recommended for quantifying the dissolution kinetics of americium oxide in environmental simulants, and how can isotopic tracing techniques enhance data accuracy?

Methodological Answer:

  • Flow-Through Reactors : Simulate dynamic environmental conditions. Monitor effluent concentrations via inductively coupled plasma mass spectrometry (ICP-MS).
  • Isotopic Tracers : Use ²⁴¹Am (t₁/₂ = 432 years) as a tracer in conjunction with non-radioactive surrogates (e.g., Nd₂O₃) to distinguish between surface leaching and bulk dissolution.
  • Surface-Sensitive Probes : Apply atomic force microscopy (AFM) to track real-time morphological changes during dissolution.
    Report normalized dissolution rates (e.g., g·m⁻²·d⁻¹) and account for matrix effects (e.g., carbonate content) using regression models .

Advanced: In comparative studies of actinide oxides, how should researchers design experiments to account for differences in radiological hazards and material availability when using americium oxide?

Methodological Answer:

  • Surrogate Materials : Use lanthanide oxides (e.g., Nd₂O₃) for preliminary non-radioactive experiments to optimize protocols.
  • Computational Modeling : Predict thermodynamic stability or dissolution behavior via density functional theory (DFT) before handling radioactive samples.
  • Collaborative Frameworks : Partner with nuclear facilities for controlled access to Am₂O₃, ensuring compliance with radiological safety protocols (e.g., double-contained gloveboxes).
    Assess feasibility using criteria such as material costs, personnel training, and waste management requirements .

Basic: What are the primary challenges in maintaining stoichiometric control during the synthesis of americium oxide, and how can these be methodologically addressed?

Methodological Answer:
Challenges include oxygen non-stoichiometry and Am³⁺/Am⁴⁺ coexistence. Solutions involve:

  • Controlled Atmospheres : Synthesize under precise O₂ partial pressures using gas-mixing furnaces.
  • Post-Synthesis Annealing : Heat samples in O₂-rich environments to homogenize oxygen distribution.
  • Redox Titration : Quantify Am³⁺/Am⁴⁺ ratios via potentiometric methods.
    Report deviations from ideal stoichiometry (e.g., AmO₂₋ₓ) and correlate with spectroscopic data .

Advanced: How should researchers design experiments to ensure reproducibility in studies involving americium oxide, particularly when reconciling divergent literature data?

Methodological Answer:

  • Detailed Metadata : Document synthesis conditions (e.g., heating rates, precursor batches), instrument calibration logs, and environmental controls (humidity, temperature).
  • Interlaboratory Comparisons : Share samples with accredited labs for round-robin testing.
  • Error Propagation Analysis : Use statistical tools (e.g., Monte Carlo simulations) to quantify uncertainties in solubility or kinetic measurements.
    Reference primary literature for methodology and avoid over-reliance on secondary sources .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.